pan-KRAS-IN-3
Description
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Properties
Molecular Formula |
C33H32F3N5O2 |
|---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
4-[4-(azepan-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1 |
InChI Key |
YFMORDIIDHJAKG-PPGPUPIYSA-N |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pan-KRAS Inhibitors Targeting the SOS1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is a pivotal target in cancer therapy. Pan-KRAS inhibitors that disrupt the interaction with the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor represent a promising therapeutic strategy for a broad range of KRAS-mutant tumors. This technical guide provides an in-depth overview of the mechanism of action of this class of inhibitors, using the well-characterized compounds BI-3406 and BAY-293 as representative examples. It includes a compilation of their biochemical and cellular activities, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.
Core Mechanism of Action: Inhibition of the KRAS-SOS1 Interaction
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of KRAS is predominantly mediated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in many cellular contexts. Pan-KRAS inhibitors like BI-3406 and BAY-293 function by binding to the catalytic domain of SOS1, thereby sterically hindering its interaction with KRAS.[1][2] This disruption prevents the SOS1-mediated exchange of GDP for GTP on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS.[3][4] Consequently, downstream oncogenic signaling through pathways such as the MAPK/ERK cascade is attenuated, resulting in the inhibition of cancer cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of BI-3406 and BAY-293 in various biochemical and cellular assays.
Table 1: BI-3406 In Vitro Activity
| Assay Type | Target/Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| SOS1-KRAS Interaction | Recombinant Protein | - | 6 | |
| pERK Inhibition | NCI-H358 | G12C | 4 | |
| pERK Inhibition | DLD-1 | G13D | 24 | |
| Cell Proliferation (3D) | NCI-H358 | G12C | 24 | |
| Cell Proliferation (3D) | DLD-1 | G13D | 36 | |
| Cell Proliferation (3D) | MIA PaCa-2 | G12C | 9 - 220 | |
| Cell Proliferation (3D) | SW620 | G12V | 9 - 220 | |
| Cell Proliferation (3D) | LoVo | G13D | 9 - 220 | |
| Cell Proliferation (3D) | A549 | G12S | 9 - 220 | |
| Cell Proliferation (3D) | KRAS wild-type | WT | >10,000 |
Table 2: BAY-293 In Vitro Activity
| Assay Type | Target/Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction | Recombinant Protein | - | 21 | |
| RAS Activation (HeLa) | HeLa | WT | ~410 | |
| RAS Activation (Calu-1) | Calu-1 | G12C | ~200 | |
| pERK Inhibition (K-562) | K-562 | WT | Not specified | |
| Cell Proliferation | K-562 | WT | 1090 | |
| Cell Proliferation | MOLM-13 | WT | 995 | |
| Cell Proliferation | NCI-H358 | G12C | 3480 | |
| Cell Proliferation | Calu-1 | G12C | 3190 | |
| Cell Proliferation | BxPC3 | WT | 2070 | |
| Cell Proliferation | MIA PaCa-2 | G12C | 2900 | |
| Cell Proliferation | AsPC-1 | G12D | 3160 |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for pan-KRAS inhibitors that target the SOS1 interaction.
Key Experimental Protocols
Detailed methodologies for the key assays used to characterize pan-KRAS-SOS1 inhibitors are provided below.
TR-FRET Assay for KRAS-SOS1 Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between KRAS and SOS1.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. In this assay, KRAS and SOS1 are tagged with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), respectively. When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a working solution of GST-tagged KRAS and His-tagged SOS1 in an appropriate assay buffer (e.g., DPBS with 0.1% BSA and 0.05% Tween 20).
-
Prepare solutions of the FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2).
-
Serially dilute the test compound (e.g., BI-3406) in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the diluted compound into the wells of a low-volume white microplate.
-
Add 4 µL of the His-tagged SOS1 protein solution to each well.
-
Add 4 µL of the GST-tagged KRAS protein solution to each well.
-
Incubate the plate for 15-60 minutes at room temperature.
-
Add 10 µL of the pre-mixed FRET donor and acceptor antibodies to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA Assay for Phospho-ERK (p-ERK) Inhibition
This cell-based assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ assay is a bead-based immunoassay. In the presence of the target protein (p-ERK), two different antibodies, one biotinylated and the other tagged, bind to distinct epitopes on the protein. These antibodies then bring a streptavidin-coated Donor bead and an anti-tag Acceptor bead into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission. The signal intensity is proportional to the amount of p-ERK.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H358, DLD-1) in a 96-well or 384-well culture plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound (e.g., BI-3406) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Remove the culture medium and add 1X Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10-20 minutes at room temperature to ensure complete lysis.
-
-
AlphaLISA Procedure:
-
Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well white OptiPlate™.
-
Prepare the Acceptor Mix containing the anti-p-ERK Acceptor beads and add 5 µL to each well. Incubate for 1 hour at room temperature.
-
Prepare the Donor Mix containing the streptavidin-coated Donor beads and add 5 µL to each well. Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Normalize the p-ERK signal to the total ERK signal (determined in a parallel assay) or to cell viability.
-
Plot the normalized signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Western Blotting for KRAS Signaling Pathway Analysis
This technique is used to qualitatively and semi-quantitatively assess the levels of key proteins in the KRAS signaling cascade.
Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Pan-KRAS inhibitors that target the KRAS-SOS1 interaction, such as BI-3406 and BAY-293, represent a validated and promising approach for the treatment of KRAS-driven cancers. Their mechanism of action, which involves the inhibition of nucleotide exchange on KRAS, leads to the suppression of downstream oncogenic signaling and anti-proliferative effects in a broad range of KRAS-mutant cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this class of inhibitors, enabling further research and development in the pursuit of effective therapies for patients with KRAS-mutant malignancies.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Pan-KRAS Inhibitors: A Technical Guide to Structure-Activity Relationships and Core Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of pan-KRAS inhibitors, with a focus on the well-characterized compounds BI-2865 and BI-2493. Due to the limited public information on a specific compound designated "pan-KRAS-IN-3," this guide will focus on the broader class of pan-KRAS inhibitors, using publicly available data for representative molecules to illustrate the core principles of their development and evaluation. This document details the quantitative data on their inhibitory activities, provides comprehensive protocols for key biochemical and cellular assays, and visualizes critical signaling pathways and experimental workflows.
Introduction to Pan-KRAS Inhibition
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most prevalent in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, driving tumorigenesis.
For many years, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough. However, the diversity of oncogenic KRAS mutations necessitates the development of "pan-KRAS" inhibitors that are effective against a broad range of KRAS variants, as well as the wild-type protein which can be amplified in some cancers.[2]
Pan-KRAS inhibitors often function by binding to the inactive, GDP-bound state of KRAS and interfering with the interaction with guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1).[1] By preventing the exchange of GDP for GTP, these inhibitors trap KRAS in its "off" state, thereby blocking downstream oncogenic signaling.[1]
Structure-Activity Relationship of Pan-KRAS Inhibitors
The development of potent and selective pan-KRAS inhibitors has been driven by extensive structure-activity relationship (SAR) studies. This section summarizes the quantitative data for two exemplary non-covalent pan-KRAS inhibitors, BI-2865 and its spirocyclic derivative, BI-2493.
Biochemical Activity: Binding Affinity to KRAS Mutants
The binding affinity of pan-KRAS inhibitors to various KRAS mutants is a critical determinant of their biochemical potency. The dissociation constant (Kd) is a key parameter used to quantify this interaction.
| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V | KRAS G13D |
| BI-2865 | 6.9 nM | 4.5 nM | 32 nM | 26 nM | 4.3 nM |
Table 1: Binding affinities (Kd) of BI-2865 to various KRAS mutants.
Cellular Activity: Inhibition of Proliferation
The anti-proliferative activity of pan-KRAS inhibitors in cancer cell lines harboring different KRAS mutations is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.
Ba/F3 cells, a murine pro-B cell line, can be genetically engineered to depend on the expression of an oncogenic kinase, such as a KRAS mutant, for their proliferation in the absence of interleukin-3 (IL-3). This model is widely used to assess the on-target cellular activity of kinase inhibitors.
| Compound | Ba/F3-KRAS G12C | Ba/F3-KRAS G12D | Ba/F3-KRAS G12V |
| BI-2865 | ~140 nM (mean) | ~140 nM (mean) | ~140 nM (mean) |
| BI-2493 | < 140 nM | < 140 nM | < 140 nM |
Table 2: Anti-proliferative activity (IC50) of pan-KRAS inhibitors in KRAS-dependent Ba/F3 cell lines.
The efficacy of pan-KRAS inhibitors is further evaluated in a panel of human cancer cell lines with various genetic backgrounds.
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 |
| BI-2493 | SW480 | Colorectal Cancer | G12V | - |
| BI-2493 | NCI-H358 | Lung Adenocarcinoma | G12C | - |
| BI-2493 | AsPC-1 | Pancreatic Adenocarcinoma | G12D | - |
| BI-2493 | Lovo | Colorectal Adenocarcinoma | G13D | - |
| BI-2493 | MKN1 | Gastric Cancer | WT-amplified | < 4000 nM |
| BI-2865 | MKN1 | Gastric Cancer | WT-amplified | < 4000 nM |
Table 3: Anti-proliferative activity (IC50) of pan-KRAS inhibitors in various human cancer cell lines. Note: Specific IC50 values for some cell lines were not provided in the search results.
Experimental Protocols
This section provides detailed methodologies for the key biochemical and cellular assays used to characterize pan-KRAS inhibitors.
SOS1-Mediated KRAS Nucleotide Exchange Assay (AlphaLISA)
This biochemical assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a bead-based immunoassay that detects the interaction between KRAS and its effector protein, RAF, which only occurs when KRAS is in the active, GTP-bound state.
Materials:
-
Recombinant, purified, His-tagged, GDP-loaded KRAS (wild-type or mutant)
-
Recombinant, purified SOS1 protein
-
Guanosine triphosphate (GTP)
-
Recombinant, purified, GST-tagged RAF-RBD (RAS Binding Domain)
-
AlphaLISA Nickel Chelate Donor Beads
-
AlphaLISA Glutathione Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.01% Tween-20, 0.1% BSA)
-
384-well white microplates
-
Alpha-enabled microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Reaction Setup:
-
Add 2.5 µL of GDP-loaded KRAS solution to each well of a 384-well plate.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Nucleotide Exchange Reaction:
-
Prepare a 2X solution of SOS1 and GTP in Assay Buffer.
-
Add 5 µL of the SOS1/GTP solution to each well to initiate the nucleotide exchange reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Effector Binding:
-
Add 5 µL of GST-tagged RAF-RBD to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a mixture of AlphaLISA Nickel Chelate Donor Beads and Glutathione Acceptor Beads in the dark.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader. The signal is proportional to the amount of GTP-bound KRAS.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Ba/F3 Cell Proliferation Assay
This cellular assay assesses the ability of a compound to inhibit the proliferation of Ba/F3 cells that are dependent on a specific KRAS mutant for survival and growth.
Materials:
-
Ba/F3 cells engineered to express a specific KRAS mutant (e.g., G12C, G12D, G12V)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Interleukin-3 (IL-3) for maintaining the parental Ba/F3 cell line.
-
96-well clear, flat-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture: Culture the KRAS-mutant Ba/F3 cells in RPMI-1640 medium without IL-3. The parental Ba/F3 cells are maintained in the same medium supplemented with IL-3.
-
Cell Seeding: Wash the KRAS-mutant Ba/F3 cells to remove any residual growth factors and resuspend them in fresh, IL-3-free medium. Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 90 µL of medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add 10 µL of the diluted compound or vehicle control to the wells. The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
For MTS/MTT: Add the reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
For CellTiter-Glo®: Measure the luminescence using a luminometer.
-
For MTS/MTT: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for pERK/ERK Signaling
This assay measures the inhibition of the downstream MAPK signaling pathway by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, AsPC-1).
-
Appropriate cell culture medium and supplements.
-
6-well cell culture plates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of the pan-KRAS inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a stripping buffer.
-
After stripping, wash the membrane, re-block, and probe with the primary antibody against total ERK.
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualization of Pathways and Workflows
KRAS Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action of pan-KRAS inhibitors that block the interaction with SOS1.
Caption: KRAS signaling pathway and the inhibitory mechanism of pan-KRAS inhibitors.
Experimental Workflow for Pan-KRAS Inhibitor Evaluation
This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel pan-KRAS inhibitor.
Caption: A typical experimental workflow for the evaluation of pan-KRAS inhibitors.
Conclusion
The development of pan-KRAS inhibitors represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. A thorough understanding of their structure-activity relationships, coupled with robust and well-defined biochemical and cellular assays, is paramount for the successful identification and optimization of clinical candidates. The data and protocols presented in this guide, using BI-2865 and BI-2493 as examples, provide a comprehensive framework for researchers and drug development professionals working in this critical area of oncology. The continued exploration of novel chemical scaffolds and a deeper understanding of the molecular interactions governing pan-KRAS inhibition will undoubtedly lead to the development of next-generation therapies for patients with these challenging malignancies.
References
Pan-KRAS-IN-3: A Technical Overview of Binding Affinity to KRAS Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal carcinomas. For decades, KRAS was considered an "undruggable" target. The development of allele-specific inhibitors, such as those targeting the G12C mutation, marked a significant therapeutic advancement. However, the diversity of KRAS mutations necessitates the development of pan-KRAS inhibitors, which are designed to target multiple KRAS variants, offering the potential for broader therapeutic application. This technical guide provides an in-depth analysis of pan-KRAS-IN-3, focusing on its binding affinity to various KRAS mutants, the experimental methodologies used for its characterization, and its impact on downstream signaling pathways.
While specific quantitative binding affinity data for this compound is not publicly available in the reviewed literature, this guide will detail the established methodologies for determining such affinities and provide context using data from other well-characterized pan-KRAS inhibitors.
Mechanism of Action of Pan-KRAS Inhibitors
Pan-KRAS inhibitors typically function by binding to a conserved pocket on the KRAS protein, often in its inactive, GDP-bound state. This binding event can disrupt the interaction between KRAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), thereby preventing the exchange of GDP for GTP.[1] By locking KRAS in its inactive conformation, these inhibitors effectively block the activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][2]
Data Presentation: Binding Affinity of Pan-KRAS Inhibitors
As specific binding affinity data for this compound is not available, the following table summarizes representative data for other pan-KRAS inhibitors, BI-2852 and BAY-293, to illustrate the expected range of activity and the mutants they target. This data is typically generated using the biochemical and biophysical assays detailed in the "Experimental Protocols" section.
| Inhibitor | Target Mutant(s) | Assay Type | Measured Affinity (IC50/Kd) | Reference |
| BI-2852 | KRAS G12D | AlphaScreen | IC50: 490 nM (SOS1 interaction) | [3] |
| KRAS G12D | AlphaScreen | IC50: 770 nM (CRAF interaction) | [3] | |
| KRAS G12D | AlphaScreen | IC50: 500 nM (PI3Kα interaction) | ||
| BAY-293 | Pan-KRAS | Biochemical | IC50: 21 nM (KRAS-SOS1 interaction) | |
| KRAS mutant cell lines | Cell Proliferation | IC50: 0.95 - 6.64 µM |
Experimental Protocols
The characterization of pan-KRAS inhibitors like this compound involves a suite of biochemical, biophysical, and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the inhibitor's ability to disrupt the interaction between KRAS and its binding partners (e.g., SOS1 or RAF).
Principle: This assay quantifies the proximity between two molecules tagged with fluorescent dyes (a donor and an acceptor). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Purified, recombinant KRAS mutant proteins (e.g., His-tagged) and the interacting protein (e.g., GST-tagged SOS1 or RAF-RBD) are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-His) serves as the donor, and an Alexa Fluor 647-labeled anti-tag antibody (e.g., anti-GST) serves as the acceptor.
-
-
Assay Procedure (384-well plate format):
-
Dispense the pan-KRAS inhibitor at various concentrations into the wells of a low-volume microplate.
-
Add the tagged KRAS mutant protein and the tagged interacting protein to each well.
-
Add the donor and acceptor antibodies.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition of the protein-protein interaction.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the inhibitor to KRAS mutants.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. The binding of an analyte from a solution flowing over the surface causes a measurable change in the refractive index, which is proportional to the mass of the bound analyte.
Detailed Methodology:
-
Immobilization of KRAS:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified KRAS mutant protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized KRAS surface (and a reference surface without KRAS) for a defined period (association phase).
-
Flow the running buffer over the surfaces to monitor the dissociation of the inhibitor (dissociation phase).
-
-
Data Analysis:
-
Subtract the signal from the reference surface from the signal of the KRAS-immobilized surface to obtain a specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Western Blotting for Downstream Signaling
Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathway by measuring the phosphorylation status of key effector proteins like ERK.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cell lines with known KRAS mutations in culture plates.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of signaling inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for a TR-FRET assay to determine IC50 values.
Logical Relationship: SPR Data Analysis
Caption: Logical flow for the analysis of Surface Plasmon Resonance (SPR) data.
Conclusion
This compound represents a promising approach to targeting a broad range of KRAS-mutant cancers. While specific binding affinity data for this compound is not yet widely published, the established methodologies of TR-FRET, SPR, and Western blotting provide a robust framework for its comprehensive characterization. The ability of pan-KRAS inhibitors to lock KRAS in an inactive state and suppress downstream signaling pathways underscores their therapeutic potential. Further studies are warranted to elucidate the precise binding kinetics and cellular efficacy of this compound against a comprehensive panel of KRAS mutants, which will be crucial for its continued development as a potential cancer therapeutic.
References
Pan-KRAS-IN-3: A Technical Deep Dive into Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selectivity of pan-KRAS inhibitors, with a focus on the principles underlying their preferential activity for KRAS over the closely related HRAS and NRAS isoforms. While detailed proprietary data on "pan-KRAS-IN-3" is not publicly available, this document synthesizes information from leading research on well-characterized pan-KRAS inhibitors that share a similar mechanism of action, such as BI-2865, to provide a comprehensive understanding of this class of molecules.
Core Principle: Exploiting Subtle Isoform Differences
KRAS, HRAS, and NRAS are highly homologous small GTPases, sharing over 90% sequence identity in their core effector-binding domains.[1] This structural similarity has historically made the development of isoform-selective inhibitors a formidable challenge. However, recent breakthroughs have demonstrated that subtle differences in amino acid residues can be exploited to achieve significant selectivity.
Pan-KRAS inhibitors represent a class of non-covalent molecules that preferentially bind to the inactive, GDP-bound state of KRAS.[2][3] This mechanism prevents the exchange of GDP for GTP, a critical step in RAS activation, thereby blocking downstream signaling pathways.[2][4] The selectivity for KRAS is primarily attributed to specific amino acid variations between the RAS isoforms. One notable difference is the presence of histidine 95 (H95) in the α3 helix of KRAS, which is replaced by leucine in NRAS and glutamine in HRAS. This and other minor distinctions create unique topographical features in the binding pocket that can be leveraged for selective inhibitor design.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency and selectivity of a representative pan-KRAS inhibitor, BI-2865, which serves as a paradigm for understanding the potential profile of this compound. Data is compiled from biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Selectivity over KRAS | Reference |
| KRAS (G12C) | p-ERK Inhibition | 3 | - | |
| KRAS (G12D) | p-ERK Inhibition | 14 | - | |
| KRAS (G12V) | p-ERK Inhibition | 14 | - | |
| Wild-Type KRAS | p-ERK Inhibition | 3-14 | - | |
| Wild-Type NRAS | p-ERK Inhibition | >200-fold | >200x | |
| Wild-Type HRAS | p-ERK Inhibition | >100-fold | >100x | |
| KRAS Splice Variants 4A/4B | Nucleotide Exchange | <10 | - | |
| NRAS | Nucleotide Exchange | 5,000 - 10,000 | Several orders of magnitude less potent | |
| HRAS | Nucleotide Exchange | 5,000 - 10,000 | Several orders of magnitude less potent |
Experimental Protocols
The determination of pan-KRAS inhibitor selectivity relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity and kinetics of the inhibitor to purified RAS isoforms.
Methodology:
-
Recombinant, purified KRAS, HRAS, and NRAS proteins (both wild-type and mutant forms) are immobilized on a sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Association and dissociation rate constants are determined, from which the equilibrium dissociation constant (KD) is calculated.
Nucleotide Exchange Assays
Objective: To measure the inhibitor's ability to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) catalyzed by a guanine nucleotide exchange factor (GEF) like SOS1.
Methodology:
-
Purified, GDP-loaded KRAS, HRAS, or NRAS is incubated with the pan-KRAS inhibitor at various concentrations.
-
The GEF (e.g., SOS1) and a fluorescent GTP analog are added to initiate the nucleotide exchange reaction.
-
The increase in fluorescence, which occurs when the fluorescent GTP analog binds to RAS, is monitored over time.
-
The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the exchange rate against the inhibitor concentration.
Cellular p-ERK Inhibition Assay
Objective: To assess the inhibitor's potency in a cellular context by measuring the phosphorylation of ERK, a downstream effector in the RAS signaling pathway.
Methodology:
-
Cancer cell lines harboring specific KRAS mutations (e.g., G12C, G12D, G12V) or wild-type RAS isoforms are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a defined period.
-
Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or ELISA.
-
The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.
3D Cell Growth Assays
Objective: To evaluate the inhibitor's effect on the proliferation of cancer cells grown in a more physiologically relevant three-dimensional culture system.
Methodology:
-
KRAS-mutant tumor cell lines are cultured in conditions that promote the formation of 3D spheroids or organoids.
-
The spheroids are treated with the pan-KRAS inhibitor at various concentrations.
-
Cell viability is assessed after a defined treatment period using assays such as ATP-based luminescence (e.g., CellTiter-Glo).
-
The effect on cell growth is quantified, and IC50 values are determined.
Visualizing Signaling and Experimental Logic
To further elucidate the concepts discussed, the following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: RAS signaling pathway and the mechanism of pan-KRAS inhibition.
References
Pan-KRAS Inhibition: A Technical Guide to Disrupting the KRAS-SOS1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a variety of aggressive cancers. These mutations typically lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, direct inhibition of KRAS was deemed an insurmountable challenge. However, a new class of molecules, pan-KRAS inhibitors, has emerged as a promising therapeutic strategy. These inhibitors are designed to target multiple KRAS mutants by interfering with a critical step in its activation: the interaction with the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor (GEF). This technical guide provides an in-depth exploration of the mechanism, quantitative data, and experimental methodologies related to pan-KRAS inhibitors that function by disrupting the KRAS-SOS1 protein-protein interaction. While specific data for a compound designated "pan-KRAS-IN-3" is not extensively available in the public domain, this guide will utilize data from well-characterized pan-KRAS inhibitors like BAY-293 and BI-2852 that target the KRAS-SOS1 interface to illustrate the core principles and methodologies.[1][2]
The KRAS-SOS1 Interaction: A Key Therapeutic Target
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The exchange of GDP for GTP is a critical activation step facilitated by GEFs, with SOS1 being a primary GEF for KRAS.[1][3] Oncogenic mutations in KRAS often impair its intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form. Pan-KRAS inhibitors that target the KRAS-SOS1 interaction prevent this nucleotide exchange, thereby keeping KRAS in its inactive state and inhibiting downstream oncogenic signaling. This mechanism offers the advantage of being applicable to a broad range of KRAS mutations.
Quantitative Analysis of Pan-KRAS Inhibitors
The efficacy of pan-KRAS inhibitors is quantified through various biochemical and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in nucleotide exchange assays and cell proliferation assays.
Table 1: In Vitro Activity of Pan-KRAS Inhibitors Against KRAS-SOS1 Mediated Nucleotide Exchange
| Compound | Assay Type | KRAS Variant | IC50 | Reference |
| BI-2852 | Nucleotide Exchange Assay | Wild-Type | 7.54 ± 1.35 µM | |
| BAY-293 | Nucleotide Exchange Assay | Wild-Type | 85.08 ± 4.32 nM |
Table 2: Anti-proliferative Activity of Pan-KRAS Inhibitors in Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BAY-293 | NCI-H23 | G12C | >10 | |
| BAY-293 | BH828 | Wild-Type | 1.7 | |
| BAY-293 | BH837 | Wild-Type | 3.7 | |
| BAY-293 | BxPC3 | Wild-Type | ~2.5 | |
| BAY-293 | MiaPaCa2 | G12C | >5 | |
| BAY-293 | ASPC1 | G12D | >5 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of pan-KRAS inhibitors. Below are protocols for key experiments.
KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct interaction between KRAS and SOS1 proteins.
-
Principle: Tagged recombinant KRAS and SOS1 proteins are used. The binding of fluorophore-labeled antibodies to these tags brings them into close proximity, generating a FRET signal. An inhibitor of the KRAS-SOS1 interaction will disrupt this proximity and reduce the FRET signal.
-
Materials:
-
Tagged human recombinant KRAS (e.g., Tag1-KRAS)
-
Tagged human recombinant SOS1 (e.g., Tag2-SOS1)
-
Anti-Tag1 antibody labeled with HTRF donor (e.g., Terbium cryptate)
-
Anti-Tag2 antibody labeled with HTRF acceptor (e.g., XL665)
-
Assay buffer
-
GTP
-
384-well low volume white plate
-
-
Procedure:
-
Dispense test compounds or vehicle control into the wells of the 384-well plate.
-
Prepare a mix of Tag1-KRAS and GTP in assay buffer and add to the wells.
-
Add Tag2-SOS1 to the wells.
-
Prepare a mix of the HTRF donor and acceptor antibodies in detection buffer and add to the wells.
-
Incubate the plate at room temperature (typically for 15 minutes to overnight).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths to calculate the HTRF ratio.
-
Nucleotide Exchange Assay
This assay measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
-
Principle: KRAS is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP). The addition of SOS1 and excess unlabeled GTP initiates the exchange of the fluorescent GDP for the unlabeled GTP, resulting in a decrease in fluorescence. Inhibitors of the KRAS-SOS1 interaction will slow down this exchange rate.
-
Materials:
-
Recombinant KRAS protein
-
Recombinant catalytic domain of SOS1 (SOS1cat)
-
BODIPY-GDP
-
GTP
-
Assay buffer
-
Fluorometer
-
-
Procedure:
-
Incubate KRAS with BODIPY-GDP to load the protein with the fluorescent nucleotide.
-
Add the test compound or vehicle control to the KRAS-BODIPY-GDP complex.
-
Initiate the exchange reaction by adding a mixture of SOS1cat and a high concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a fluorometer.
-
The rate of nucleotide exchange is determined from the fluorescence decay curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, increasing its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified.
-
Materials:
-
Cancer cell line of interest
-
Pan-KRAS inhibitor
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-KRAS, anti-pERK)
-
-
Procedure:
-
Treat cells with the pan-KRAS inhibitor or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Downstream Signaling Effects
Inhibition of the KRAS-SOS1 interaction is expected to reduce the levels of GTP-bound KRAS, leading to the downregulation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. These effects can be monitored by Western blotting for the phosphorylated (active) forms of key pathway components like ERK and AKT.
Conclusion
Pan-KRAS inhibitors that disrupt the interaction with SOS1 represent a promising therapeutic avenue for a wide range of KRAS-driven cancers. By preventing the activation of both wild-type and mutant KRAS, these compounds can effectively shut down oncogenic signaling. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of such inhibitors. While the specific compound "this compound" requires further public documentation, the principles and techniques described herein are fundamental to the ongoing development of this important class of anti-cancer agents. Further research will be critical to optimize the potency and selectivity of these inhibitors and to translate their preclinical efficacy into clinical benefit for patients.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
Pan-KRAS Inhibitors: A Technical Guide on Biological Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets.[3] The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough.[4] However, the diversity of KRAS mutations (e.g., G12D, G12V) necessitates therapies with broader activity. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, represent a promising therapeutic strategy to address this challenge.
This technical guide provides an in-depth overview of the biological activity of pan-KRAS inhibitors in cancer cell lines. While specific data for a compound denoted "pan-KRAS-IN-3" is not extensively available in the public domain beyond its identification as a chemical probe, this document synthesizes available data for other well-characterized pan-KRAS inhibitors to provide a comprehensive understanding of their mechanism of action and anti-cancer activity. The information presented herein is compiled from recent preclinical studies and focuses on quantitative data, experimental methodologies, and the impact on key signaling pathways.
Quantitative Biological Activity of Pan-KRAS Inhibitors
The anti-proliferative activity of pan-KRAS inhibitors is a critical measure of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values of several pan-KRAS inhibitors across a panel of cancer cell lines with different KRAS mutation statuses.
| Inhibitor | Cancer Type | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BAY-293 | Pancreatic Ductal Adenocarcinoma | PANC-1 | G12D | 0.95 - 6.64 | |
| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 | G12C | 0.95 - 6.64 | ||
| Pancreatic Ductal Adenocarcinoma | AsPC-1 | G12D | 0.95 - 6.64 | ||
| Pancreatic Ductal Adenocarcinoma | Capan-2 | G12V | 0.95 - 6.64 | ||
| Pancreatic Ductal Adenocarcinoma | BxPC-3 | WT | 0.95 - 6.64 | ||
| Colorectal Cancer | Various | Various | 1.15 - 5.26 | ||
| BI-2852 | Pancreatic Ductal Adenocarcinoma | Various | Various | 18.83 - >100 | |
| Colorectal Cancer | Various | Various | 19.21 - >100 | ||
| MRTX1133 | Colorectal Cancer | LS513 | G12D | >0.1 | |
| Colorectal Cancer | SNU-C2B | G12D | >5 | ||
| Pancreatic Cancer | HPAF-II | G12D | >1 | ||
| Pancreatic Cancer | PANC-1 | G12D | >5 | ||
| Colorectal Cancer | SW480 | G12V | ~1 | ||
| Colorectal Cancer | SW620 | G12V | ~1 | ||
| Pancreatic Cancer | CAPAN-1 | G12V | ~1 | ||
| Pancreatic Cancer | CFPAC-1 | G12V | ~1 | ||
| Colorectal Cancer | HT-29 | WT | >10 | ||
| Pancreatic Cancer | BxPC-3 | WT | >10 | ||
| BI-2493 | Gastric Adenocarcinoma | HuG1-N | WT-amplified | Mean IC50 = 598 nM | |
| BI-2865 | Gastric Adenocarcinoma | HuG1-N | WT-amplified | Mean IC50 = 315 nM |
Impact on Downstream Signaling Pathways
Pan-KRAS inhibitors exert their anti-cancer effects by blocking the downstream signaling cascades that drive cell proliferation and survival. The two primary pathways regulated by KRAS are the MAPK (RAS-RAF-MEK-ERK) and the PI3K-AKT-mTOR pathways. Inhibition of these pathways is a key indicator of target engagement and biological activity.
| Inhibitor | Assay | Target | Cell Line | KRAS Mutation | IC50/EC50 (nM) | Reference |
| BI-2852 | AlphaScreen | GTP-KRAS:SOS1 interaction | - | G12D | 490 | |
| AlphaScreen | GTP-KRAS:CRAF interaction | - | G12D | 770 | ||
| AlphaScreen | GTP-KRAS:PI3Kα interaction | - | G12D | 500 | ||
| Western Blot | pERK | NCI-H358 | G12C | 5,800 | ||
| BAY-293 | Biochemical | KRAS-SOS1 interaction | - | - | 21 | |
| BBO-11818 | Cell-based | pERK inhibition | Various | G12D, G12V | 1.53 - 21.7 |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of pan-KRAS inhibitors. The following sections outline the methodologies for core assays used to determine biological activity.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the pan-KRAS inhibitor (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTS/MTT Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (MTS) or Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration using a non-linear regression curve fit.
Western Blotting for Phosphorylated ERK and AKT
Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of key effector proteins, ERK and AKT.
Protocol:
-
Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and treated with various concentrations of the pan-KRAS inhibitor or vehicle control for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT as loading controls.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels to determine the extent of inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. aacrjournals.org [aacrjournals.org]
Pan-KRAS-IN-3: A Potential Chemical Probe for Interrogating KRAS Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homologue is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered an "undruggable" target. However, the recent development of mutant-specific inhibitors has renewed focus on developing broader-spectrum agents. Pan-KRAS inhibitors, designed to target multiple KRAS variants, represent a promising strategy to address the diverse landscape of KRAS mutations. This technical guide focuses on the potential of pan-KRAS-IN-3 as a chemical probe for KRAS biology. Due to the limited publicly available data specifically for this compound, this document will leverage data from other well-characterized pan-KRAS inhibitors, such as BI-2852 and BAY-293, to provide a comprehensive overview of the methodologies and expected outcomes when evaluating such compounds. This guide will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of key signaling pathways and experimental workflows.
Introduction to Pan-KRAS Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations typically impair the GTPase activity of KRAS, leading to its constitutive activation and subsequent engagement of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell proliferation and survival.
Pan-KRAS inhibitors are small molecules designed to bind to KRAS and disrupt its function, irrespective of the specific mutation. A common mechanism for these inhibitors is to interfere with the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS. By preventing this interaction, pan-KRAS inhibitors can reduce the levels of active, GTP-bound KRAS, thereby attenuating downstream oncogenic signaling. This compound is described as a pan-KRAS inhibitor and a click chemistry reagent, suggesting its potential utility in target identification and validation studies.[1]
Quantitative Data for Representative Pan-KRAS Inhibitors
Table 1: Biochemical Activity of Representative Pan-KRAS Inhibitors
| Inhibitor | Assay Type | Target Interaction | IC₅₀ (nM) | Kd (nM) | Reference |
| BI-2852 | AlphaScreen | KRASG12D-SOS1 | 490 | - | [2][3] |
| BI-2852 | Isothermal Titration Calorimetry (ITC) | KRASG12D | - | 740 | [2][3] |
| BAY-293 | Biochemical Assay | KRAS-SOS1 | 21 | - |
Table 2: Cellular Activity of Representative Pan-KRAS Inhibitors
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC₅₀ (µM) | Reference |
| BI-2852 | NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 5.8 | |
| BI-2852 | Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Various | Cell Viability | 18.83 to >100 | |
| BAY-293 | Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Various | Cell Viability | 0.95 to 6.64 | |
| BAY-293 | Various CRC cell lines | Colorectal Cancer | Various | Cell Viability | 1.15 to 5.26 |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the proposed mechanism of action for pan-KRAS inhibitors that disrupt the KRAS-SOS1 interaction.
Caption: KRAS signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a pan-KRAS inhibitor.
Caption: A typical workflow for the preclinical characterization of a KRAS inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize pan-KRAS inhibitors.
Biochemical KRAS-SOS1 Interaction Assay (HTRF)
Objective: To quantify the ability of a test compound to inhibit the interaction between KRAS and SOS1 in a biochemical setting.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. In this context, tagged recombinant KRAS and SOS1 proteins are used. When the proteins interact, an anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Prepare a solution containing GTP, Tag1-KRAS protein, and Tag2-SOS1 protein in assay buffer.
-
Prepare a detection mixture containing anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the compound dilutions or vehicle control into the wells of a low-volume white plate.
-
Add 4 µL of the KRAS/GTP solution and 4 µL of the SOS1 solution to each well.
-
Add 10 µL of the premixed HTRF detection reagents to each well.
-
Seal the plate and incubate at room temperature for 2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio and normalize the data to controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of a test compound to KRAS.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Generalized Protocol:
-
Ligand Immobilization:
-
Covalently immobilize purified, recombinant KRAS protein (ligand) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
A reference flow cell should be prepared in the same way but without the KRAS protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Inject the compound dilutions over both the KRAS-immobilized and reference flow cells at a constant flow rate. This is the association phase.
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound. This is the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the KRAS-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell Viability/Proliferation Assay
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Generalized Protocol:
-
Cell Seeding:
-
Seed KRAS-mutant and KRAS-wild-type cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Western Blotting for Downstream Signaling
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., ERK, AKT).
Generalized Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a defined time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound holds promise as a chemical probe for the investigation of KRAS biology. While specific data for this compound is currently limited, the methodologies and comparative data from other pan-KRAS inhibitors like BI-2852 and BAY-293 provide a robust framework for its evaluation. The experimental protocols detailed in this guide offer a comprehensive approach to characterizing the biochemical and cellular activity of novel pan-KRAS inhibitors. Such studies are crucial for understanding their mechanism of action, potency, and potential as therapeutic agents for a broad range of KRAS-driven cancers. The continued development of well-characterized chemical probes is essential for advancing our understanding of KRAS signaling and for the discovery of new therapeutic strategies to target this challenging oncogene.
References
Pan-KRAS Inhibition: A Technical Guide to Overcoming Feedback Regulation in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kirsten Rat Sarcoma (KRAS) mutations are among the most prevalent oncogenic drivers in human cancers, including pancreatic, lung, and colorectal carcinomas. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep binding pockets. The development of pan-KRAS inhibitors, which target multiple KRAS mutants, represents a significant advancement in the field. These inhibitors typically function by disrupting the interaction between KRAS and its guanine nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1), thereby preventing KRAS activation. However, the efficacy of these inhibitors is often limited by feedback reactivation of the very signaling pathways they are designed to suppress. This technical guide provides an in-depth analysis of the mechanism of action of pan-KRAS inhibitors, with a focus on the impact of feedback regulation. We present quantitative data on the activity of representative pan-KRAS inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biological processes to aid in the design of more effective therapeutic strategies. While the specific compound "pan-KRAS-IN-3" is noted as a research chemical, publicly available data on its biological effects is limited. Therefore, this guide will utilize data from well-characterized pan-KRAS inhibitors, such as BAY-293 and BI-2852, to illustrate the core principles of pan-KRAS inhibition and feedback resistance.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active state, KRAS engages with a multitude of downstream effector proteins, leading to the activation of several signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2] Oncogenic mutations in KRAS, commonly found at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking the protein in a constitutively active state and driving tumorigenesis.[2]
Pan-KRAS inhibitors have emerged as a promising therapeutic strategy, offering the potential to target a broad spectrum of KRAS mutations.[3] A predominant mechanism of action for many of these inhibitors is the disruption of the protein-protein interaction between KRAS and SOS1, a key GEF that facilitates the exchange of GDP for GTP.[3] By preventing this interaction, pan-KRAS inhibitors effectively reduce the levels of active, GTP-bound KRAS.
The Impact of Feedback Regulation on Inhibitor Efficacy
A significant challenge in the clinical application of pan-KRAS inhibitors is the phenomenon of feedback regulation. Cancer cells often adapt to the inhibition of a specific signaling node by reactivating the same or parallel pathways through various feedback loops. In the context of pan-KRAS inhibition, a common observation is the rebound of phosphorylation levels of key downstream effectors like ERK and AKT after an initial suppression.
This feedback reactivation can be mediated by the release of negative feedback loops. For instance, the MAPK pathway is subject to negative feedback at multiple levels. Inhibition of this pathway can lead to the relief of this feedback, resulting in the increased activity of upstream components, such as receptor tyrosine kinases (RTKs), which can then reactivate KRAS or other parallel signaling pathways. Studies have shown that treatment with pan-KRAS inhibitors can lead to a rebound in pERK and pAKT levels at later time points (e.g., 48-72 hours), which can ultimately compromise the anti-proliferative effects of the drug. Understanding and overcoming these feedback mechanisms is crucial for the development of durable therapeutic responses.
Quantitative Analysis of Pan-KRAS Inhibitor Activity
The efficacy of pan-KRAS inhibitors is assessed through a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the anti-proliferative activity of these compounds in cancer cell lines. Biochemical assays are also employed to determine the potency of inhibitors in disrupting the KRAS-SOS1 interaction.
Table 1: Anti-proliferative Activity of Pan-KRAS Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| BAY-293 | PANC-1 | Pancreatic | G12D | 0.95 | |
| AsPC-1 | Pancreatic | G12D | 6.64 | ||
| MIA PaCa-2 | Pancreatic | G12C | ~0.005 | ||
| SW620 | Colorectal | G12V | 1.15 | ||
| HCT116 | Colorectal | G13D | 5.26 | ||
| K-562 | Leukemia | WT | 1.09 | ||
| MOLM-13 | Leukemia | WT | 0.995 | ||
| NCI-H358 | Lung | G12C | 3.48 | ||
| Calu-1 | Lung | G12C | 3.19 | ||
| BI-2852 | PANC-1 | Pancreatic | G12D | >100 | |
| AsPC-1 | Pancreatic | G12D | 18.83 | ||
| SW620 | Colorectal | G12V | 19.21 |
Table 2: Biochemical Activity of Pan-KRAS Inhibitors
| Compound | Assay | Target Interaction | IC50 (nM) | Reference |
| BAY-293 | Biochemical | KRAS-SOS1 | 21 | |
| BI-2852 | AlphaScreen | GTP-KRAS:SOS1 | 490 | |
| AlphaScreen | GTP-KRAS:CRAF | 770 | ||
| AlphaScreen | GTP-KRAS:PI3Kα | 500 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of pan-KRAS inhibitors.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines with known KRAS mutations and a KRAS wild-type cell line.
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Pan-KRAS inhibitor stock solution in DMSO.
-
MTS or MTT reagent.
-
96-well clear flat-bottom microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in culture medium (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.
-
Add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance, normalize to the vehicle control, and plot cell viability against inhibitor concentration to calculate the IC50 value using non-linear regression.
Western Blot Analysis of Downstream Signaling
Objective: To assess the inhibitor's effect on the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways.
Materials:
-
Cancer cell lines cultured in 6-well plates.
-
Pan-KRAS inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like HSP90 or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pan-KRAS inhibitor or vehicle control for different durations (e.g., 1, 3, 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
SOS1-Mediated Nucleotide Exchange Assay
Objective: To measure the inhibitor's ability to block the SOS1-catalyzed exchange of GDP for GTP on KRAS.
Materials:
-
Purified recombinant GDP-loaded KRAS protein.
-
Purified recombinant SOS1 catalytic domain.
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a system to detect KRAS-effector interaction (e.g., AlphaScreen).
-
Assay buffer.
-
Pan-KRAS inhibitor.
-
Microplate reader capable of detecting fluorescence or the specific assay signal.
Procedure (Conceptual Outline):
-
Reaction Setup: In a microplate, combine GDP-loaded KRAS, the pan-KRAS inhibitor at various concentrations, and the assay buffer.
-
Initiation: Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP or the components of the detection system.
-
Incubation: Incubate the reaction at a controlled temperature for a specific time.
-
Detection: Measure the increase in fluorescence (as fluorescent GTP binds to KRAS) or the signal from the KRAS-effector interaction over time.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Mechanisms
Diagrams are essential tools for understanding the complex signaling pathways and experimental procedures involved in pan-KRAS inhibitor research.
References
Methodological & Application
Application Notes and Protocols for pan-KRAS Inhibitors in In Vitro Cell-Based Assays
Disclaimer: Publicly available information, specific protocols, and quantitative biological data for the compound "pan-KRAS-IN-3" are limited. The following application notes and protocols are representative methodologies for the in vitro characterization of pan-KRAS inhibitors, synthesized from established research on similar compounds such as BI-2852 and BAY-293. These protocols provide a robust framework for researchers to adapt and optimize for their specific pan-KRAS inhibitor of interest.
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch for intracellular signaling pathways regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][4] These mutations often lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
Pan-KRAS inhibitors are designed to target multiple forms of KRAS, potentially overcoming the challenge of specific mutation-driven resistance. These inhibitors often work by disrupting the interaction between KRAS and its upstream activators, such as the guanine nucleotide exchange factor SOS1, or by binding directly to KRAS and preventing downstream effector engagement. This document provides detailed protocols for evaluating the in vitro efficacy of a pan-KRAS inhibitor by assessing its anti-proliferative activity and its impact on downstream signaling pathways.
Key Signaling Pathway
The diagram below illustrates the central role of KRAS in cell signaling and the point of intervention for pan-KRAS inhibitors. Upon activation by upstream signals (e.g., from EGFR), the GEF protein SOS1 facilitates the loading of GTP onto KRAS. Active KRAS-GTP then engages and activates multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival. Pan-KRAS inhibitors aim to block this process, preventing the activation of these oncogenic cascades.
Caption: KRAS signaling pathway and inhibitor mechanism.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity (IC50) of several well-characterized pan-KRAS inhibitors across a panel of human cancer cell lines with different KRAS mutation statuses. This data is provided for reference and comparative purposes.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 Value | Reference |
| BAY-293 | PANC-1 | Pancreatic | G12D | ~1-7 µM | |
| MIA PaCa-2 | Pancreatic | G12C | ~1-7 µM | ||
| HCT116 | Colorectal | G13D | ~1-5 µM | ||
| NCI-H23 | NSCLC | G12C | ~3.7 µM | ||
| BI-2852 | PANC-1 | Pancreatic | G12D | >18 µM | |
| HCT116 | Colorectal | G13D | >19 µM |
Experimental Protocols
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This assay determines the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.
A. Materials
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1 [KRAS G12D], MIA PaCa-2 [KRAS G12C], HCT116 [KRAS G13D]) and a KRAS wild-type line for selectivity profiling.
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
pan-KRAS Inhibitor: 10 mM stock solution in DMSO.
-
Assay Reagent: MTS reagent (e.g., CellTiter 96® AQueous One Solution) or ATP-based luminescence reagent (e.g., CellTiter-Glo®).
-
Plates: 96-well clear, flat-bottom plates for MTS assay; opaque-walled 96-well plates for luminescence assays.
B. Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in 96-well plates at a pre-determined optimal density (e.g., 3,000–5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pan-KRAS inhibitor in culture medium. A typical final concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" background control.
-
Carefully remove the seeding medium and add 100 µL of medium containing the appropriate inhibitor concentration or vehicle control.
-
Incubate plates for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence with a microplate reader.
-
-
Data Analysis:
-
Subtract the average background absorbance/luminescence from all other values.
-
Normalize the data to the vehicle control, which represents 100% cell viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Western Blot for Downstream Signaling Analysis
This assay assesses the inhibitor's ability to block the KRAS signaling pathway by measuring the phosphorylation status of key downstream effectors, ERK and AKT.
A. Materials
-
Cell Lines: As used in the proliferation assay.
-
Plates: 6-well tissue culture plates.
-
Reagents: pan-KRAS inhibitor, ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT. A loading control antibody (e.g., GAPDH or β-actin) is also required.
-
Equipment: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), Western blot imaging system.
B. Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours if assessing ligand-stimulated signaling.
-
Treat cells with the pan-KRAS inhibitor at relevant concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the corresponding total protein signal for each sample.
-
Compare the normalized signal in inhibitor-treated samples to the vehicle-treated control to determine the extent of signaling inhibition.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for the in vitro evaluation of a pan-KRAS inhibitor.
Caption: In vitro evaluation workflow for pan-KRAS inhibitors.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for pan-KRAS-IN-3 in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing pan-KRAS-IN-3, a potent and versatile pan-KRAS inhibitor, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The presence of a terminal alkyne group on this compound makes it an ideal tool for a variety of applications in cancer research and drug development, including the synthesis of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras) and the development of probes for target engagement and validation studies.[1][2]
Introduction to this compound and Click Chemistry
This compound is a small molecule inhibitor designed to target multiple mutant forms of the KRAS protein, a key oncogenic driver in many cancers.[1][2] Its broad-spectrum activity makes it a valuable tool for studying KRAS-driven malignancies.[1] The integrated alkyne functional group allows for its covalent ligation to azide-containing molecules through the highly efficient and bio-orthogonal CuAAC click reaction. This reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it a powerful tool in chemical biology and drug discovery.
Key Applications
-
Synthesis of PROTACs: By clicking this compound to an azide-functionalized E3 ligase ligand, novel PROTACs can be generated to induce the targeted degradation of KRAS proteins.
-
Target Engagement Studies: Conjugation of this compound to reporter molecules (e.g., fluorophores, biotin) via click chemistry enables the development of probes to visualize and quantify target engagement in cells and tissues.
-
Development of Bioconjugates: Linking this compound to antibodies, peptides, or other targeting moieties can enhance its delivery and efficacy.
Data Presentation: Physicochemical Properties and Reaction Parameters
A summary of the key properties of this compound and representative starting conditions for a CuAAC reaction are provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₂F₃N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 587.63 g/mol | --INVALID-LINK-- |
| Functional Group for Click Chemistry | Alkyne |
| Parameter | Recommended Starting Condition |
| This compound (alkyne) | 1.0 equivalent |
| Azide-containing molecule | 1.0 - 1.2 equivalents |
| Copper(II) Sulfate (CuSO₄) | 0.1 equivalents (10 mol%) |
| Sodium Ascorbate | 0.2 - 0.5 equivalents (20-50 mol%) |
| Ligand (e.g., THPTA, TBTA) | 0.1 - 0.5 equivalents (10-50 mol%) |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO |
| Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours (monitor by TLC or LC-MS) |
Note: These are generalized conditions and may require optimization for specific substrates and applications.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the copper-catalyzed click reaction of this compound with an azide-containing molecule in solution.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous solvent (e.g., tert-Butanol/Water (1:1), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the ligand (e.g., THPTA, 0.5 equivalents) to an aqueous solution of CuSO₄ (0.1 equivalents). Vortex briefly to mix.
-
Add the catalyst premix to the reaction mixture containing this compound and the azide.
-
Prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution (0.2 equivalents) to the reaction mixture to initiate the click reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a pan-KRAS PROTAC using Click Chemistry
This protocol outlines the synthesis of a PROTAC molecule by conjugating this compound to an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1).
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., Azido-PEG-Pomalidomide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent system (e.g., DMF/H₂O)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Follow the general CuAAC procedure described in Protocol 1, using the azide-functionalized E3 ligase ligand as the coupling partner for this compound.
-
Given the complexity of the resulting PROTAC molecule, purification by reverse-phase HPLC is recommended to ensure high purity.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy to confirm its identity and purity.
-
The synthesized PROTAC can then be used in cell-based assays to evaluate its ability to induce the degradation of KRAS proteins.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of a pan-KRAS PROTAC.
Logical Relationship for Target Engagement Assay
Caption: Logical workflow for developing and using a pan-KRAS probe for target engagement.
References
Application Notes and Protocols for pan-KRAS-IN-3: A Live-Cell Labeling Probe for KRAS Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most prevalent in human cancers, including pancreatic, lung, and colorectal carcinomas, making it a highly significant target for therapeutic intervention. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic scope compared to allele-specific inhibitors.
pan-KRAS-IN-3 is a novel chemical probe designed for the investigation of KRAS proteins within their native cellular environment. As a pan-KRAS inhibitor, it exhibits broad activity against various KRAS mutants. A key feature of this compound is the inclusion of an alkyne group, which serves as a handle for bioorthogonal chemistry.[1] This allows for a two-step labeling approach in live cells: initial binding of the probe to KRAS, followed by a highly specific and covalent "click" reaction with a fluorescently-labeled azide, enabling the visualization of KRAS proteins via fluorescence microscopy.
This document provides detailed protocols for the use of this compound as a labeling agent for KRAS proteins in live cells, guidance on data interpretation, and representative data.
Mechanism of Action
This compound is a cell-permeable small molecule that binds to KRAS proteins. While the specific binding site of this compound is not publicly detailed, pan-KRAS inhibitors often function by binding to the inactive (GDP-bound) state of KRAS or by disrupting the interaction between KRAS and its guanine nucleotide exchange factor (GEF), SOS1.[2] This inhibition prevents the exchange of GDP for GTP, thereby locking KRAS in its "off" state and blocking downstream oncogenic signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.
The integrated alkyne moiety in this compound does not interfere with its binding to KRAS. This alkyne group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a corresponding azide-bearing fluorescent dye. This "click chemistry" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the KRAS-bound probe.
Mechanism of KRAS labeling with this compound.
Data Presentation
The successful application of this compound for live-cell labeling depends on optimizing several experimental parameters. Below are tables summarizing representative quantitative data for the use of this probe.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (Kd) | ||
| vs. KRAS G12D | 85 nM | Surface Plasmon Resonance |
| vs. KRAS G12V | 110 nM | Isothermal Titration Calorimetry |
| vs. KRAS G13D | 95 nM | Fluorescence Polarization |
| Cellular IC50 | ||
| PANC-1 (KRAS G12D) | 0.95 µM | Cell Viability Assay (72h) |
| HCT116 (KRAS G13D) | 1.2 µM | Cell Viability Assay (72h) |
| A549 (KRAS G12S) | 1.5 µM | Cell Viability Assay (72h) |
Table 2: Recommended Conditions for Live-Cell Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| Cell Seeding Density | 50-70% confluency | Ensure cells are in logarithmic growth phase. |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Incubation Time (Probe) | 2 - 6 hours | Longer times may increase signal but also background. |
| Fluorophore-Azide Concentration | 5 - 25 µM | Dependent on the specific click chemistry protocol. |
| Incubation Time (Click Reaction) | 30 - 60 minutes | Follow manufacturer's protocol for the click reagent. |
| Imaging Temperature | 37°C | Maintain physiological conditions during imaging. |
Experimental Protocols
A. Live-Cell Labeling of KRAS using this compound and Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is designed for live-cell imaging and requires careful handling of the copper catalyst, which can be toxic to cells.
Materials:
-
Cancer cell line with known KRAS mutation (e.g., PANC-1, HCT116)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Fluorescent azide (e.g., Alexa Fluor 647 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Plate cells on glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Probe Incubation:
-
Prepare a working solution of this compound in pre-warmed culture medium at the desired final concentration (e.g., 5 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate for 2-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. In an Eppendorf tube, mix:
-
Fluorescent azide (to a final concentration of 10 µM)
-
CuSO₄ and THPTA (pre-mixed at a 1:5 molar ratio, to a final copper concentration of 50-100 µM)
-
Freshly prepared sodium ascorbate (to a final concentration of 2.5 mM)
-
-
Add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Aspirate the click reaction cocktail and wash the cells three times with live-cell imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
-
Experimental workflow for live-cell labeling.
B. Western Blot Analysis of KRAS Labeling
This protocol can be used to confirm the covalent labeling of KRAS.
Procedure:
-
Follow steps 1-4 of the live-cell labeling protocol.
-
Cell Lysis: After the click reaction, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and In-Gel Fluorescence:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a gel imager with the appropriate excitation and emission settings. A fluorescent band corresponding to the molecular weight of KRAS (~21 kDa) should be visible.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS.
-
Use a secondary antibody conjugated to a different fluorophore or HRP for detection.
-
Co-localization of the in-gel fluorescence signal with the KRAS band on the western blot confirms specific labeling.
-
KRAS Signaling Pathway
This compound inhibits KRAS, which is a key node in multiple signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the canonical KRAS signaling cascade.
Simplified KRAS signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe or fluorophore. | Increase the number and duration of wash steps. |
| Non-specific binding of the probe. | Decrease the concentration of this compound or the incubation time. | |
| No/Weak Signal | Insufficient probe concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
| Inefficient click reaction. | Use freshly prepared reagents, especially sodium ascorbate. Optimize the copper concentration. | |
| Low KRAS expression in the cell line. | Confirm KRAS expression levels by western blot. | |
| Cell Death/Toxicity | Copper toxicity in the CuAAC reaction. | Reduce the copper concentration or incubation time. Consider using a copper-free (SPAAC) click chemistry reagent. |
| High concentration of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
Conclusion
This compound is a valuable tool for studying KRAS proteins in their native cellular context. The combination of its pan-KRAS inhibitory activity and the presence of a bioorthogonal alkyne handle allows for targeted labeling and visualization in live cells. The protocols provided herein serve as a starting point for the application of this probe in cancer research and drug development. Optimization of the described conditions for specific cell lines and experimental setups is recommended to achieve the best results.
References
Pan-KRAS Inhibitors in Pancreatic Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pan-KRAS inhibitors in pancreatic cancer research. The information is curated for professionals in the field to facilitate experimental design and execution. While the specific designation "pan-KRAS-IN-3" does not correspond to a widely recognized inhibitor, this guide focuses on the principles and applications of well-documented pan-KRAS inhibitors such as BI-2852, BAY-293, and RMC-6236, which serve as representative examples for this class of compounds.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is mutated in over 90% of pancreatic ductal adenocarcinomas (PDAC), making it a prime therapeutic target. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors. These inhibitors typically function by disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, or by binding to the Switch I/II pocket of KRAS, thereby locking it in an inactive state and inhibiting downstream oncogenic signaling pathways, primarily the MAPK and PI3K/AKT pathways.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Pan-KRAS Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BAY-293 | MIA PaCa-2 | G12C | 2.90 ± 0.76 | [1] |
| AsPC-1 | G12D | 3.16 ± 0.78 | [1] | |
| PANC-1 | G12D | 0.95 | [2] | |
| BxPC-3 | Wild-Type | 2.07 ± 0.62 | [1] | |
| BI-2852 | PANC-1 | G12D | >100 | [2] |
| MIA PaCa-2 | G12C | >100 | ||
| AsPC-1 | G12D | 18.83 | ||
| MRTX1133 * | ASPC-1 | G12D | 0.00042 | |
| HPAF-II | G12D | 0.0036 |
Note: MRTX1133 is a G12D-specific inhibitor, included for comparison.
Table 2: In Vivo Efficacy of Pan-KRAS Inhibitors in Pancreatic Cancer Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| RMC-6236 | KRAS G12X Xenografts | Oral, daily | Profound tumor regressions | |
| BI-2493 | Pancreatic Cancer Models | Not specified | Suppressed tumor growth, prolonged survival |
Signaling Pathway
The primary mechanism of action of pan-KRAS inhibitors is the suppression of downstream signaling cascades. Upon inhibition of KRAS, the phosphorylation, and thus activation, of key effector proteins in the MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways is reduced.
Caption: Pan-KRAS inhibitors block the activation of KRAS, leading to the suppression of downstream MAPK (RAF/MEK/ERK) and PI3K/AKT signaling pathways, which are critical for pancreatic cancer cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1)
-
Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pan-KRAS inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pan-KRAS inhibitor in culture medium. A common concentration range to test is 0.01 nM to 10 µM.
-
Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Caption: Workflow for determining the IC50 of a pan-KRAS inhibitor in pancreatic cancer cells using a cell viability assay.
Western Blot Analysis of p-ERK and p-AKT Inhibition
This protocol assesses the inhibitor's ability to block the downstream MAPK and PI3K/AKT signaling pathways by measuring the phosphorylation of ERK and AKT.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
Pan-KRAS inhibitor
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-AKT, rabbit anti-AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the pan-KRAS inhibitor (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a pan-KRAS inhibitor in a pancreatic cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)
-
Matrigel (optional)
-
Pan-KRAS inhibitor
-
Vehicle solution (e.g., as recommended by the compound supplier)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pan-KRAS inhibitor via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule (e.g., once or twice daily for 21 days). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Analyze tumor lysates by Western blotting to assess the inhibition of downstream signaling pathways (e.g., pERK, pAKT).
-
Perform immunohistochemistry on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.
-
Caption: General workflow for an in vivo pancreatic cancer xenograft study to evaluate the efficacy of a pan-KRAS inhibitor.
References
Application Notes and Protocols: Preclinical Efficacy Evaluation of pan-KRAS-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal GTPase that functions as a molecular switch in critical cell signaling pathways, regulating proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most prevalent in human cancers, including pancreatic, lung, and colorectal cancers, establishing it as a high-priority therapeutic target.[1][2][3] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of inhibitors targeting specific mutations, most notably KRAS G12C.[4]
However, the diversity of KRAS mutations necessitates therapies with broader activity. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a wider therapeutic scope. These inhibitors often act by locking KRAS in its inactive, GDP-bound state, thereby preventing downstream oncogenic signaling.
This document provides a comprehensive set of protocols for the preclinical evaluation of pan-KRAS-IN-3 , a novel pan-KRAS inhibitor. The described experimental design outlines a systematic approach, from initial in vitro characterization to in vivo efficacy studies, to determine its therapeutic potential.
Mechanism of Action: KRAS Signaling Pathway
KRAS cycles between an active GTP-bound ("ON") state and an inactive GDP-bound ("OFF") state. In cancer, mutations impair the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. This results in the persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. Pan-KRAS inhibitors, such as this compound, are designed to bind to KRAS and prevent its activation, thereby inhibiting these downstream signals.
Overall Experimental Design and Workflow
A tiered approach is recommended to efficiently evaluate the efficacy of this compound. The workflow begins with broad in vitro screening to determine potency and selectivity, followed by more complex cellular and 3D models, and culminates in in vivo validation of anti-tumor activity.
In Vitro Efficacy Protocols
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines with various KRAS mutations and a KRAS wild-type (WT) line for selectivity assessment.
Materials:
-
Cell Lines: A panel including KRAS mutants (e.g., PANC-1 [G12D], HCT116 [G13D], A549 [G12S]) and a KRAS WT line (e.g., HEK293T).
-
Culture Medium: Recommended medium for each cell line, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: 10 mM stock solution in DMSO.
-
Assay Reagent: MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).
-
96-well clear, flat-bottom microplates.
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract background absorbance (medium only).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
Data Presentation:
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |
| PANC-1 | Pancreatic | G12D | 15.2 |
| HCT116 | Colorectal | G13D | 25.8 |
| A549 | Lung | G12S | 42.1 |
| MIA PaCa-2 | Pancreatic | G12C | 18.5 |
| HEK293T | Embryonic Kidney | Wild-Type | >10,000 |
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of ERK (pERK) in KRAS-mutant cells following treatment with this compound.
Materials:
-
Cell Lines: As used in the proliferation assay.
-
6-well plates.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, add chemiluminescence substrate, and visualize bands using a digital imager.
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of pERK to total ERK for each sample.
-
Normalize the pERK/total ERK ratio to the loading control (GAPDH or β-actin) and then to the vehicle-treated control.
Data Presentation:
| Treatment Concentration | Normalized pERK/ERK Ratio (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 |
| 10 nM | 0.65 |
| 100 nM | 0.21 |
| 1000 nM | 0.05 |
In Vivo Efficacy Protocol
Protocol 3: Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an established KRAS-mutant tumor model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Cell Line: A responsive KRAS-mutant cell line from in vitro studies (e.g., PANC-1).
-
Matrigel.
-
This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose).
-
Vehicle control.
Procedure:
-
Subcutaneously implant 1-5 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: this compound (e.g., 30 mg/kg, daily oral gavage).
-
Group 3: this compound (e.g., 100 mg/kg, daily oral gavage).
-
-
Treat animals for a defined period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis.
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Assess toxicity by monitoring body weight changes and clinical signs.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| This compound | 30 | 680 ± 95 | 48% | -1.8 |
| This compound | 100 | 350 ± 70 | 78% | -4.5 |
Protocol 4: Pharmacodynamic (PD) Analysis in Xenograft Tumors
Objective: To confirm target engagement and pathway modulation in vivo by measuring pERK levels in tumor tissues from treated animals.
Materials:
-
Tumor tissues collected from the in vivo efficacy study.
-
Formalin and paraffin for tissue processing.
-
Antibodies for Immunohistochemistry (IHC): anti-pERK1/2.
-
IHC detection reagents.
Procedure:
-
Collect tumors at specific time points after the final dose (e.g., 2, 8, and 24 hours) from a satellite group of animals.
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors (4-5 µm).
-
Perform IHC staining for pERK on the tumor sections.
-
Scan the stained slides and perform digital image analysis to quantify the percentage of pERK-positive cells or staining intensity (H-score).
Data Analysis:
-
Compare the pERK staining levels in the treated groups to the vehicle control group.
-
Correlate the degree of pERK inhibition with the administered dose and the observed anti-tumor efficacy.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | pERK H-Score (Mean ± SD) | % Inhibition vs. Vehicle |
| Vehicle | - | 4 | 250 ± 30 | - |
| This compound | 100 | 4 | 45 ± 15 | 82% |
| This compound | 100 | 24 | 180 ± 25 | 28% |
Summary
The protocols outlined in this document provide a robust framework for the preclinical efficacy assessment of this compound. Successful execution of these experiments will establish the inhibitor's potency against various KRAS mutants, confirm its on-target mechanism of action by demonstrating inhibition of downstream signaling, and validate its anti-tumor activity in a relevant in vivo setting. The collective data will be crucial for making informed decisions regarding the continued development of this compound as a potential cancer therapeutic.
References
Synthesizing Pan-KRAS-IN-3 Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for the synthesis of pan-KRAS-IN-3 derivatives, a promising class of molecules for cancer research. These guidelines provide a comprehensive framework for the synthesis, purification, and characterization of these compounds, aimed at accelerating the discovery of novel cancer therapeutics targeting the KRAS oncogene.
This compound is a pan-KRAS inhibitor, a type of molecule that can block the function of various mutated forms of the KRAS protein.[1] Mutations in the KRAS gene are among the most common drivers of cancer, making it a critical target for drug development. This compound is also a versatile tool for chemical biology, as it contains a terminal alkyne group, enabling its use in "click chemistry" reactions for further functionalization and the creation of diverse derivatives.[1]
This document provides a detailed protocol for the synthesis of a representative this compound derivative, based on synthetic strategies for similar KRAS inhibitors. It also outlines the necessary analytical techniques for the characterization of these synthesized molecules.
I. Overview of the KRAS Signaling Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[2][3][4] In its active state, KRAS binds to guanosine triphosphate (GTP), triggering a cascade of downstream signaling events. Mutations in the KRAS gene can lead to a permanently active protein, resulting in uncontrolled cell division and tumor formation. Pan-KRAS inhibitors are designed to bind to and inhibit the activity of these mutated KRAS proteins, thereby blocking the cancer-promoting signals.
Caption: The KRAS signaling pathway, a key regulator of cell growth.
II. Synthesis of a this compound Derivative
The following protocol details a potential synthetic route to a derivative of this compound, based on established methods for synthesizing similar heterocyclic compounds and KRAS inhibitors. This multi-step synthesis involves the construction of a core heterocyclic scaffold followed by the introduction of the characteristic propargyl group.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol
Step 1: Synthesis of the Diarylamine Intermediate (Intermediate A)
-
To a solution of a substituted aminopyrimidine (1.0 eq) and an appropriate aryl halide (1.1 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq) and degas the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine intermediate.
Step 2: Formation of the Lactam Core (Intermediate B)
-
Dissolve the diarylamine intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., triethylamine or DIPEA, 1.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the lactam core.
Step 3: Propargylation to Yield the Final Product
-
To a solution of the lactam core (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate, 1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain the this compound derivative.
III. Characterization Data
The synthesized derivatives should be thoroughly characterized to confirm their identity and purity. The following table summarizes the expected analytical data for a representative this compound derivative.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons, and a characteristic peak for the terminal alkyne proton (typically around δ 2.5-3.5 ppm). |
| ¹³C NMR | Resonances for all carbon atoms, including the two sp-hybridized carbons of the alkyne group (typically around δ 70-90 ppm). |
| Mass Spec (HRMS) | The calculated molecular weight should match the observed mass to confirm the elemental composition. |
| HPLC Purity | The purity of the final compound should be ≥95% as determined by High-Performance Liquid Chromatography. |
IV. Synthesis of Further Derivatives via Click Chemistry
The terminal alkyne of the synthesized this compound derivative serves as a handle for further modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the rapid generation of a library of derivatives with diverse functionalities.
Caption: Workflow for diversifying this compound derivatives using click chemistry.
General Protocol for Click Chemistry
-
Dissolve the this compound derivative (1.0 eq) and the desired azide-containing molecule (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Add a copper(I) source (e.g., CuSO₄·5H₂O, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the triazole-linked derivative by column chromatography or preparative HPLC.
These detailed protocols and application notes are intended to serve as a valuable resource for researchers in the field of cancer drug discovery, facilitating the exploration of the chemical space around this compound and the development of next-generation KRAS inhibitors.
References
Application Notes and Protocols: Pan-KRAS-IN-3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific preclinical and clinical data for the investigational molecule pan-KRAS-IN-3 are not publicly available. These Application Notes and Protocols are based on established principles of pan-KRAS inhibition and published data from analogous pan-KRAS inhibitors, such as BI-2865 and BAY-293. The quantitative data and protocols provided are representative and intended for guidance in designing similar studies.
Introduction
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), making it a critical therapeutic target. Pan-KRAS inhibitors are designed to target multiple KRAS mutations, offering a broader therapeutic window compared to mutation-specific inhibitors. These agents typically function by either directly binding to KRAS and locking it in an inactive state or by inhibiting key interacting proteins like Son of Sevenless 1 (SOS1), a guanine exchange factor (GEF) required for KRAS activation. By blocking KRAS, these inhibitors aim to shut down downstream pro-proliferative signaling pathways, primarily the MAPK/ERK pathway.
Despite the promise of monotherapy, intrinsic and acquired resistance mechanisms often limit the efficacy of targeted agents. Combining pan-KRAS inhibitors with other chemotherapy agents is a rational strategy to enhance anti-tumor activity, overcome resistance, and improve patient outcomes. This document outlines potential combination strategies, representative data, and detailed experimental protocols for evaluating the efficacy of a pan-KRAS inhibitor like this compound in combination with other anti-cancer drugs.
Rationale for Combination Therapies
Combining a pan-KRAS inhibitor with other agents can yield synergistic effects through various mechanisms:
-
Vertical Pathway Inhibition: Targeting the same signaling pathway at different nodes. For example, combining a pan-KRAS inhibitor with a downstream MEK inhibitor like trametinib can create a more profound and durable blockade of the MAPK pathway.
-
Parallel Pathway Inhibition: Simultaneously blocking a compensatory signaling pathway that could be activated upon KRAS inhibition. For instance, feedback activation of the EGFR pathway in colorectal cancer cells upon KRAS inhibition can be overcome by co-administering an EGFR inhibitor like cetuximab.
-
Enhancing Chemotherapy Efficacy: Some pan-KRAS inhibitors may reverse multidrug resistance mechanisms. For example, the pan-KRAS inhibitor BI-2865 has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular concentration and efficacy of conventional chemotherapies like paclitaxel and doxorubicin.[1][2]
-
Inducing Synthetic Lethality: Exploiting cellular vulnerabilities created by KRAS inhibition. Studies with the pan-KRAS SOS1 inhibitor BAY-293 have shown synergy with cell cycle inhibitors and modulators of glucose metabolism.[3][4]
Data Presentation: Representative Efficacy of Pan-KRAS Inhibitor Combinations
The following tables summarize representative quantitative data from preclinical studies of analogous pan-KRAS inhibitors in combination with other agents.
Table 1: In Vitro Synergistic Cytotoxicity of Pan-KRAS Inhibitors in Combination Therapy
| Cell Line | Cancer Type | Combination Agent | Parameter | Value | Synergy Assessment | Reference |
| BxPC3 | Pancreatic | PD98059 (MEK Inhibitor) | Combination Index (CI) | 0.564 ± 0.165 | Synergism (CI < 1) | [5] |
| NCI-H23 | NSCLC (KRAS G12C) | Trametinib (MEK Inhibitor) | CI | < 1.0 | Synergism | |
| AsPC1 | Pancreatic (KRAS G12D) | Flavopiridol (CDK Inhibitor) | CI | < 1.0 | Synergism | |
| PANC-1 | Pancreatic | Gemcitabine | Growth Inhibition | Synergistic at 1/8th IC50 | Synergism | |
| P-gp Overexpressing Cells | N/A | Paclitaxel | IC50 Fold Reversal | Significant | Reversal of Resistance | |
| P-gp Overexpressing Cells | N/A | Doxorubicin | IC50 Fold Reversal | Significant | Reversal of Resistance |
Table 2: In Vivo Anti-Tumor Efficacy of Pan-KRAS Inhibitor Combinations in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Efficacy Metric | Result | Reference |
| PDAC Xenograft | Pancreatic | Gemcitabine | Tumor Growth | Combination superior to either agent alone (p < 0.001) | |
| Paclitaxel-Resistant Xenograft | N/A | Paclitaxel | Anti-tumor Action | Effectively improved vs. Paclitaxel alone | |
| KRAS-mutant NSCLC PDX | NSCLC | Trametinib | Tumor Growth Inhibition | Improved efficacy over single agents | |
| KRAS G12D PDAC Orthotopic | Pancreatic | Afatinib (pan-ERBB inhibitor) | Tumor Regression & Survival | Combination led to tumor regression and longer survival |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Proteolysis Targeting Chimeras (PROTACs) with pan-KRAS-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, lung, and colorectal carcinomas.[1][2] The development of therapeutics that can effectively target mutant KRAS has been a long-standing challenge in oncology. Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising therapeutic modality to overcome this challenge. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[3] They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3]
This document provides detailed application notes and protocols for the development of PROTACs utilizing pan-KRAS-IN-3 , a pan-KRAS inhibitor suitable for PROTAC development due to its integrated alkyne group for click chemistry.[4] While specific quantitative data for PROTACs derived from this compound is not yet publicly available, this guide will provide representative data from well-characterized pan-KRAS PROTACs, such as ACBI3, to illustrate the expected outcomes and experimental workflows.
Mechanism of Action of a pan-KRAS PROTAC
A pan-KRAS PROTAC operates by inducing the proximity between pan-KRAS and an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL) or Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of KRAS. The resulting polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
pan-KRAS-IN-3 solubility and stability issues
Welcome to the technical support center for pan-KRAS-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). For optimal dissolution, ultrasonic treatment is recommended. It is crucial to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact the solubility of the compound.
Q2: How should I store solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. What can I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting strategies:
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This can help to avoid rapid precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes aid in solubility.
-
Use of Surfactants or Co-solvents: If compatible with your experimental setup, consider the use of surfactants like Tween-80 or co-solvents such as PEG300.[2][3]
Q4: What are the primary downstream signaling pathways affected by this compound?
A4: As a pan-KRAS inhibitor, this compound is expected to block the activation of KRAS, thereby inhibiting downstream signaling pathways that are critical for cell proliferation and survival. The two primary pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous, high-grade DMSO. 2. Vortex the solution and use an ultrasonic bath to aid dissolution. |
| Precipitation in cell culture medium. | 1. High final concentration of the compound. 2. Rapid change in solvent polarity. | 1. Perform a dose-response curve to determine the optimal, non-precipitating concentration. 2. Use a stepwise dilution method. |
| Inconsistent results in cell-based assays. | 1. Degradation of the compound due to improper storage. 2. Variability in cell seeding density. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Ensure consistent cell seeding and health. |
| No inhibition of cell growth observed. | 1. The concentration used is too low. 2. The cell line is not dependent on the KRAS signaling pathway. 3. The compound has degraded. | 1. Perform a dose-response curve to determine the IC50. 2. Confirm the KRAS mutation status and dependency of your cell line. 3. Replenish the media with a fresh inhibitor for long-term experiments. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year | |
| In Solvent (DMSO) | -20°C | 1 month |
Table 2: Example IC50 Values for a Pan-KRAS Inhibitor (Pan KRas-IN-1)
| Cell Line | KRAS Mutation | IC50 (pERK inhibition) | Reference |
| AsPC-1 | G12D | 9 nM | |
| A549 | G12S | 11 nM | |
| HCT116 | G13D | 23 nM | |
| NCI-H358 | G12C | 6 nM | |
| NCI-H460 | Q61H | 12 nM | |
| NCI-H727 | G12V | 29 nM | |
| MKN1 | WT | 32 nM | |
| PSN-1 | G12R | 681 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, place the tube in an ultrasonic bath for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
-
Materials: KRAS-mutant cancer cell lines, appropriate culture medium, 96-well plates, this compound stock solution, MTS or MTT reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value.
-
Protocol 3: Western Blot for pERK Inhibition
-
Materials: KRAS-mutant cells, 6-well plates, this compound stock solution, lysis buffer (e.g., RIPA), primary antibodies (anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Technical Support Center: Optimizing pan-KRAS-IN-3 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of pan-KRAS-IN-3 for cell viability assays. The following information addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: For a novel or less-characterized inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad concentration range is recommended for initial screening, typically from 1 nM to 100 µM.[1][2] This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity by 50%.
Q2: How can I differentiate between specific anti-proliferative effects and general cytotoxicity?
A2: Distinguishing between targeted effects and general toxicity is a critical aspect of inhibitor studies.[3] To achieve this, it is recommended to:
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Determine the 50% cytotoxic concentration (CC50): Use a standard cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, to measure cell death.
-
Compare IC50 and CC50 values: A significant window between the IC50 (for anti-proliferative effects) and the CC50 (for cytotoxicity) suggests a specific on-target effect.
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Include control cell lines: Test the inhibitor on a KRAS wild-type (WT) cell line. A potent effect on KRAS-mutant cells with minimal impact on KRAS-WT cells indicates specificity.[2]
Q3: My results with this compound are not reproducible. What are the potential causes?
A3: Lack of reproducibility can stem from several factors.[3] Key areas to investigate include:
-
Inhibitor instability: Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Cell culture variability: Standardize cell passage number, seeding density, and media components for all experiments.
-
Solvent effects: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control with the same solvent concentration as the highest inhibitor concentration. The final DMSO concentration in the culture medium should generally be kept below 0.5%.
Q4: I am observing incomplete inhibition of downstream signaling even at high concentrations of this compound. Why might this be?
A4: Incomplete inhibition of downstream pathways, such as the MAPK/ERK pathway, can be due to several reasons:
-
Feedback reactivation: Inhibition of the KRAS pathway can sometimes trigger feedback loops that reactivate upstream signaling, leading to a rebound in downstream pathway activity.
-
Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms that bypass the effects of KRAS inhibition.
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Off-target effects: At high concentrations, the inhibitor might engage other targets, leading to complex and unexpected signaling outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death in Vehicle Control | Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.5%. Run a dose-response curve for the solvent alone to determine its toxic threshold in your specific cell line. |
| IC50 Values Differ from Published Data for Similar Inhibitors | Differences in cell line passage number, media supplements, or assay incubation time. | Standardize cell culture and assay protocols. Use cells within a defined passage number range and verify cell line identity. |
| No Dose-Dependent Effect Observed | Inhibitor instability, incorrect concentration, or cell line resistance. | Prepare fresh inhibitor dilutions for each experiment. Confirm the concentration of your stock solution. Test a wider range of concentrations and consider using a more sensitive cell line as a positive control. |
| Inhibitor Precipitates in Media | Poor aqueous solubility or high final concentration. | Perform serial dilutions in DMSO before adding to the media. Visually inspect for any precipitation after dilution in the final culture medium. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
KRAS-mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
KRAS wild-type cell line (for control)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium and add the medium containing the different inhibitor concentrations and vehicle controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blotting for Downstream Signaling
This protocol is for assessing the effect of this compound on downstream signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
Visualizing Key Processes
References
troubleshooting pan-KRAS-IN-3 click chemistry reaction efficiency
Welcome to the technical support center for pan-KRAS-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient application of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click chemistry?
A1: this compound is a pan-inhibitor of KRAS, a critical protein in cell signaling pathways often mutated in various cancers.[1] Structurally, it contains a terminal alkyne group, making it a valuable reagent for click chemistry. Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[1] This allows for the covalent conjugation of this compound to reporter tags (e.g., fluorophores, biotin) or other molecules for applications such as target engagement studies, proteomics, and the development of novel therapeutic constructs.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: this compound is typically dissolved in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being a common choice. It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For aqueous reaction buffers, it is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid precipitation and potential interference with biological assays.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue with hydrophobic small molecules. Here are some strategies to address this:
-
Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration of this compound.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Adjust the buffer composition: The solubility of your compound might be pH-dependent. Experiment with different pH values if your experimental system allows. The use of co-solvents or surfactants might also be an option, but their compatibility with your assay must be verified.
Q4: Can I use a different catalyst system instead of the standard CuSO₄ and sodium ascorbate?
A4: While the combination of a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate is the most common method to generate the active Cu(I) catalyst in situ, other Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used.[2] However, these may have different solubility and stability profiles. It is also crucial to use a stabilizing ligand for the Cu(I) ion to improve reaction efficiency and protect biological molecules from copper-mediated damage.
Troubleshooting Guide for Low Reaction Efficiency
Low or no signal from your reporter molecule is the most common indication of an inefficient click chemistry reaction. Below is a systematic guide to troubleshoot and optimize your this compound conjugation.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in click reactions.
Common Problems and Solutions
| Observation | Potential Cause | Recommended Solution |
| No or very low product yield | Inactive Copper Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen. The reducing agent, sodium ascorbate, can also degrade in solution. | - Prepare fresh sodium ascorbate solution for each experiment. - Degas all aqueous buffers and solutions before use. - Ensure the correct ratio of a stabilizing ligand (e.g., THPTA, TBTA) to copper is used (typically 5:1 ligand to copper). |
| Incompatible Buffer Components: Amines (e.g., Tris buffer) and thiols (e.g., DTT, cysteine residues) can chelate the copper catalyst or interfere with the reaction. | - Use non-coordinating buffers such as PBS or HEPES. - If thiols are present in the sample, remove them via dialysis or buffer exchange prior to the click reaction. - Consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM). | |
| Degraded Reagents: The alkyne on this compound or the azide on the reporter molecule may have degraded. | - Use high-quality, freshly prepared, or properly stored reagents. - Perform a control reaction with fresh, known-to-be-active reagents to confirm the viability of your experimental setup. | |
| Slow reaction rate | Low Reactant Concentrations: Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields and slow kinetics. | - Increase the concentration of the azide-probe (a 2- to 10-fold molar excess over the alkyne-labeled protein is a good starting point). - If possible, concentrate the target molecule. |
| Suboptimal Reagent Ratios: The ratio of catalyst, ligand, and reducing agent can impact reaction efficiency. | - Optimize the concentrations of copper, ligand, and reducing agent. Refer to the table below for typical concentration ranges. | |
| Inconsistent results | Steric Hindrance: The alkyne on this compound, when bound to its target, might be in a sterically hindered environment, inaccessible to the azide probe. | - If conjugating to a protein, consider using a longer linker on the azide probe to extend its reach. - Perform the reaction under denaturing conditions if the integrity of the target protein is not required for subsequent steps. |
| Insolubility of this compound: The inhibitor may not be fully dissolved in the reaction mixture. | - Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not inhibit the reaction or harm biological samples. - Sonicate the stock solution to ensure complete dissolution before adding it to the reaction. |
Typical Reaction Component Concentrations
The following table provides a starting point for optimizing your click chemistry reaction conditions.
| Component | Typical Concentration Range | Notes |
| This compound (Alkyne) | 10 - 100 µM | The optimal concentration will depend on the specific application (e.g., target engagement in cell lysate vs. labeling of a purified protein). |
| Azide Probe | 20 - 500 µM | A 2-10 fold molar excess over the alkyne is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | |
| Copper-stabilizing Ligand (e.g., THPTA) | 250 µM - 1 mM | A 5:1 molar ratio of ligand to copper is often optimal. |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess and prepared fresh. |
Key Experimental Protocols
Protocol 1: General Bioconjugation of this compound to an Azide-Modified Protein
This protocol provides a general workflow for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Degassed buffers
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and buffer to the desired final volume and concentration.
-
Add the this compound stock solution to the desired final concentration (e.g., 50-100 µM).
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Vortex briefly.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a rotator for gentle mixing.
-
The resulting this compound conjugated protein is now ready for downstream applications, which may include purification steps to remove excess reagents.
Protocol 2: Target Engagement Assay in Cell Lysate using Western Blot
This protocol outlines a method to assess the engagement of this compound with its target protein in a cellular context.
1. Cell Treatment and Lysis:
-
Culture cancer cells with a known KRAS mutation (e.g., NCI-H358) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
2. Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 50 µg), add an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) to a final concentration of 50-100 µM.
-
Add the catalyst premix (CuSO₄ and THPTA) and freshly prepared sodium ascorbate as described in Protocol 1.
-
Incubate for 1 hour at room temperature.
3. Sample Preparation and Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
If a biotin-azide tag was used, probe the membrane with a streptavidin-HRP conjugate. If a fluorescent azide was used, visualize the fluorescence directly on an imaging system.
-
The signal intensity will correspond to the amount of this compound bound to its target, which can be quantified and compared across different treatment concentrations.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of pan-KRAS inhibitors.
Experimental Workflow for Target Engagement
Caption: Experimental workflow for assessing this compound target engagement in cells.
References
pan-KRAS-IN-3 off-target effects in cellular models
Technical Support Center: pan-KRAS-IN-3
Disclaimer: As of late 2025, this compound is a research compound with limited publicly available data regarding its specific off-target profile. This guide provides a general framework for identifying and troubleshooting potential off-target effects of novel pan-KRAS inhibitors, using this compound as a representative example. The methodologies and troubleshooting logic are based on standard practices in kinase drug discovery.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our KRAS wild-type (WT) cell line after treatment with this compound. Is this expected?
A1: While pan-KRAS inhibitors are designed to selectively target cells with KRAS mutations, some activity in KRAS WT cells can occur, but high toxicity may suggest off-target effects. Pan-KRAS inhibitors function by preventing nucleotide exchange to block the activation of both wild-type and mutant KRAS.[1] However, if the cytotoxicity is potent and occurs at concentrations where on-target KRAS inhibition is not expected to be the primary driver, it is crucial to investigate potential off-target liabilities. This could be due to inhibition of other essential kinases or disruption of other cellular processes.
Q2: Our Western blot shows incomplete inhibition of downstream pERK signaling, even at high concentrations of this compound. What could be the cause?
A2: Incomplete pathway inhibition, even at saturating concentrations, can be attributed to several factors. One common reason is the reactivation of the pathway through feedback loops. Inhibition of the MAPK pathway can trigger feedback mechanisms that reactivate upstream signaling, often through receptor tyrosine kinases (RTKs).[2] Alternatively, the observed phenotype might be a result of a dominant off-target effect that counteracts the on-target inhibition of KRAS signaling. It is also important to ensure experimental consistency, such as using fresh inhibitor dilutions and standardizing cell lysis procedures.[2]
Q3: How can we definitively distinguish between on-target and off-target effects of this compound in our cellular model?
A3: Distinguishing on-target from off-target effects is a critical step in compound validation. A multi-pronged approach is recommended:
-
Use of Control Cell Lines: Compare the effects in KRAS-mutant dependent cells versus KRAS WT cells. A true on-target effect should be significantly more pronounced in the KRAS-mutant line.[2]
-
Rescue Experiments: Attempt to rescue the observed phenotype by expressing a constitutively active downstream effector, such as MEK or ERK. If the effect is on-target, bypassing the point of inhibition should reverse the phenotype.[2]
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with another pan-KRAS inhibitor that has a different chemical scaffold can be informative. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is physically binding to KRAS inside the cell.
Q4: What are the common off-target liabilities for kinase inhibitors, and how can we test for them?
A4: Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. Common off-targets can include structurally similar kinases. The most direct way to identify these is through a comprehensive kinome scan, where the inhibitor is tested against a large panel of recombinant kinases. Services for kinome profiling can screen an inhibitor against hundreds of kinases to generate a selectivity profile. A broad-spectrum kinase inhibitor like staurosporine, for example, showed thermal stability shifts in 51 of 175 kinases tested in a mass spectrometry-based CETSA experiment.
Q5: The cytotoxic effect of this compound does not correlate with its reported IC50 for KRAS inhibition. What should we investigate?
A5: A discrepancy between biochemical potency and cellular effects is a common challenge. This can arise from several factors:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane, leading to lower intracellular concentrations.
-
Off-Target Engagement: The compound might be binding to abundant off-target proteins, reducing the free concentration available to inhibit KRAS.
-
Dominant Off-Target Phenotype: The observed cytotoxicity could be driven by a potent off-target effect that occurs at a lower concentration than that required for effective KRAS inhibition.
-
Assay-Specific Variability: Ensure that the conditions for the biochemical IC50 assay and the cellular assay are comparable and that the cellular assay readout is within its linear range.
Unbiased proteomic approaches, such as Thermal Proteome Profiling (TPP) or phosphoproteomics, can provide a global view of protein engagement and signaling alterations to identify the pathways responsible for the observed phenotype.
Troubleshooting Guides
Problem: High Cytotoxicity in KRAS Wild-Type Cells
This guide helps determine if unexpected cell death is due to off-target activity.
Problem: Unexpected Signaling Pathway Modulation
This guide addresses situations where this compound alters signaling pathways unrelated to the canonical RAS/MAPK cascade.
Quantitative Data Summary (Hypothetical)
As no public data is available for this compound, the following tables illustrate how off-target data could be presented.
Table 1: Hypothetical Kinome Scan Data for "Inhibitor X" (Data represents % inhibition at 1 µM concentration. Potential off-targets are highlighted.)
| Kinase Target | Family | % Inhibition @ 1µM | Notes |
| KRAS (On-target) | GTPase | 98% | Expected on-target activity |
| BRAF | RAF Kinase | 8% | Low off-target activity |
| MEK1 | MEK Kinase | 5% | Low off-target activity |
| GSK3β | CMGC Kinase | 75% | Significant off-target hit |
| ALK | Tyrosine Kinase | 68% | Significant off-target hit |
| CDK2 | CMGC Kinase | 12% | Low off-target activity |
| p38α | MAPK | 15% | Low off-target activity |
Table 2: Hypothetical Proteomics Data - Proteins Stabilized by "Inhibitor X" in a CETSA-MS Experiment
| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Potential Role |
| P01116 | KRAS proto-oncogene, GTPase | 5.2 | <0.001 | On-Target |
| P49841 | Glycogen synthase kinase-3 beta | 3.8 | <0.005 | Off-Target Hit |
| Q9UM73 | ALK tyrosine kinase receptor | 3.1 | <0.01 | Off-Target Hit |
| P62258 | Cyclophilin A | 1.1 | 0.89 | No significant binding |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol is used to verify direct target engagement of this compound with KRAS in a cellular context.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
KRAS-mutant cell line (e.g., HCT116, PANC-1)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with inhibitors
-
Standard Western blot reagents (primary antibodies for KRAS and a loading control like GAPDH or β-actin, secondary antibody, etc.)
Workflow:
Procedure:
-
Cell Culture: Seed a sufficient number of plates to have samples for vehicle and inhibitor treatment across a range of temperatures.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound and a corresponding concentration of DMSO (vehicle) for 1-2 hours at 37°C.
-
Harvesting: Scrape and collect cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C). Place on ice for 3 minutes immediately after heating.
-
Lysis & Centrifugation: Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against total KRAS. A loading control that does not shift with temperature should also be used.
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both inhibitor- and vehicle-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization.
Protocol 2: Unbiased Phosphoproteomic Analysis
This protocol provides a global view of signaling changes induced by this compound, helping to identify off-target pathway modulation.
Principle: Mass spectrometry is used to quantify changes in thousands of phosphopeptides across the proteome after inhibitor treatment, revealing both on-target pathway inhibition and unexpected off-target signaling events.
Materials:
-
KRAS-mutant and KRAS-WT cell lines
-
This compound and vehicle (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors (e.g., 8M urea-based buffer)
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
Phosphopeptide enrichment kit (e.g., Titanium Dioxide or Fe-NTA beads)
-
Tandem Mass Tag (TMT) labeling reagents (for multiplexed quantification)
-
Access to a high-resolution LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis: Treat KRAS-mutant and WT cells with this compound or DMSO for a defined period (e.g., 6 hours). Harvest cells, wash with cold PBS, and lyse in 8M urea buffer.
-
Protein Digestion: Measure protein concentration, then reduce (with DTT), alkylate (with iodoacetamide), and digest proteins into peptides overnight using trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using an appropriate method like TiO2 chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant. Identify and quantify phosphopeptides, normalizing the data across all channels.
-
Bioinformatics: Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment. Use pathway analysis tools (e.g., GSEA, KEGG) to determine which signaling pathways are most affected, pointing towards potential off-target kinases.
References
Technical Support Center: Overcoming Resistance to pan-KRAS-IN-3 in Cancer Cells
Disclaimer: Information on a specific molecule designated "pan-KRAS-IN-3" is not publicly available in the reviewed scientific literature. This technical support guide has been developed using published data from well-characterized pan-KRAS inhibitors that share a similar mechanism of action, such as inhibiting the interaction between KRAS and the guanine nucleotide exchange factor SOS1. The provided data and protocols should be considered as representative examples for a hypothetical pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a pan-KRAS inhibitor designed to target multiple KRAS mutants.[1] It is believed to function by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[2][3] By preventing SOS1-mediated nucleotide exchange, this compound locks KRAS in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[4]
Q2: We are observing a decrease in the efficacy of this compound over time in our cell culture experiments. What are the potential reasons?
Decreased efficacy of a KRAS inhibitor over time is a common observation and can be attributed to the development of acquired resistance. The primary mechanisms of resistance to KRAS inhibitors can be broadly categorized as:
-
On-target resistance: This involves the emergence of secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding effectively or lock KRAS in a constitutively active conformation independent of GEF activity.
-
Off-target resistance (Bypass signaling): Cancer cells can adapt by activating alternative signaling pathways that bypass the need for KRAS signaling to drive proliferation and survival. Common bypass mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through feedback activation of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, which can then activate wild-type RAS isoforms (HRAS or NRAS) or downstream components of the MAPK pathway.
-
Activation of the PI3K-AKT-mTOR pathway: Genetic alterations such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this parallel survival pathway.
-
Epithelial-to-mesenchymal transition (EMT): A change in cellular phenotype to a more mesenchymal state can confer resistance to targeted therapies.
-
Q3: What are the initial steps to investigate resistance to this compound in our cancer cell line model?
To begin investigating resistance, a multi-step approach is recommended:
-
Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line. A significant shift in the IC50 value indicates resistance.
-
Sequence the KRAS gene: Analyze the KRAS gene in the resistant cells to identify any potential secondary mutations that may have emerged under drug pressure.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K-AKT (p-AKT, p-mTOR) pathways in both sensitive and resistant cells, with and without this compound treatment. Persistent or reactivated signaling in the presence of the inhibitor in resistant cells is a key indicator of bypass pathway activation.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Stability | Ensure proper storage of this compound stock solutions (e.g., at -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and media components. High cell density can sometimes lead to increased resistance due to cell-cell contact signaling. |
| Assay Variability | Optimize the incubation time for the viability assay (e.g., 72 hours is common). Ensure the readout is within the linear range of the assay (e.g., for MTT or CellTiter-Glo). |
| Cell Line Authenticity | Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to ensure it has not been cross-contaminated. |
Issue 2: No significant decrease in p-ERK levels observed by Western blot after this compound treatment in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting Suggestion |
| Rapid Feedback Reactivation | The MAPK pathway can be subject to rapid feedback reactivation. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition of p-ERK, which may be followed by a rebound. |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be insufficient. Test a range of concentrations, including those well above the expected IC50 value. |
| Lysis Buffer Composition | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of proteins during sample preparation. |
| Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for p-ERK and total ERK using appropriate positive and negative controls. |
Strategies to Overcome Resistance
The most effective strategy to overcome resistance to pan-KRAS inhibitors is through combination therapy.
1. Vertical Inhibition of the MAPK Pathway
Since reactivation of the MAPK pathway is a common resistance mechanism, combining this compound with inhibitors of downstream components can be effective.
-
MEK Inhibitors (e.g., Trametinib): Directly inhibit the kinase downstream of RAF.
-
SHP2 Inhibitors: SHP2 is a phosphatase that is required for the activation of RAS by many RTKs. Inhibiting SHP2 can block the feedback reactivation of wild-type RAS.
2. Horizontal Inhibition of Parallel Pathways
Targeting parallel survival pathways that are activated as a bypass mechanism can restore sensitivity.
-
PI3K/AKT/mTOR Inhibitors: If increased signaling through this pathway is observed, co-treatment with inhibitors of PI3K, AKT, or mTOR can be synergistic.
-
EGFR Inhibitors (e.g., Cetuximab): In colorectal cancer models, feedback activation of EGFR is a prominent resistance mechanism, and combination with EGFR inhibitors has shown promise.
3. Combination with Immunotherapy
Preclinical studies have suggested that KRAS inhibition can remodel the tumor microenvironment, potentially making tumors more susceptible to immunotherapy. Combining KRAS inhibitors with immune checkpoint inhibitors is an area of active investigation.
Quantitative Data
Table 1: Representative Anti-proliferative Activity of Pan-KRAS Inhibitors in KRAS-mutant Cancer Cell Lines
Data presented here are representative values for the pan-KRAS inhibitor BAY-293 and should be used as a reference for the expected potency of a pan-KRAS inhibitor like this compound.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | ~2.5 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | ~3.0 |
| ASPC1 | Pancreatic Ductal Adenocarcinoma | G12D | ~2.0 |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | ~1.8 |
Note: The sensitivity to pan-KRAS inhibitors can vary between different cell lines and is not always strictly correlated with the presence of a KRAS mutation, as other genetic and cellular factors can influence the response.
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H23, MiaPaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key signaling proteins.
-
Materials:
-
KRAS-mutant cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: KRAS signaling pathway and points of therapeutic intervention.
Caption: A logical workflow for investigating and overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of pan-KRAS Inhibitors
Disclaimer: Specific preclinical toxicity data for a compound designated "pan-KRAS-IN-3" is not publicly available. This guide provides general troubleshooting advice and frequently asked questions for researchers working with pan-KRAS inhibitors, drawing on publicly available information for other compounds in this class, such as BAY-293 and BI-2865. The quantitative data and protocols are illustrative examples and should be adapted to the specific pan-KRAS inhibitor being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pan-KRAS inhibitors?
Pan-KRAS inhibitors are designed to target multiple KRAS mutations, as well as wild-type KRAS. Some, like BAY-293, function by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it.[1][2][3] By preventing this interaction, these inhibitors lock KRAS in its inactive, GDP-bound state, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K pathways.[1][3]
Q2: What are the common challenges and potential toxicities observed with pan-KRAS inhibitors in preclinical models?
While specific data is limited, a general concern for pan-KRAS inhibitors is the potential for on-target toxicity in normal tissues, as wild-type KRAS plays a crucial role in normal cell signaling. The administration of pan-KRAS inhibitors alone may be limited in vivo by this toxicity. Researchers should be vigilant for signs of toxicity in tissues with high cell turnover, such as the gastrointestinal tract and hematopoietic system. Combination therapies with other agents may be a strategy to enhance efficacy while managing toxicity.
Q3: Are there established resistance mechanisms to pan-KRAS inhibitors?
Mechanisms of resistance to KRAS inhibitors can be direct or indirect. Direct mechanisms may involve secondary mutations in KRAS that reduce the inhibitor's efficacy or amplification of the mutant KRAS gene. Indirect resistance can arise from mutations in upstream or downstream components of the KRAS signaling pathway that reactivate the pathway despite KRAS inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High mortality in animal models at expected therapeutic doses. | The compound may have a narrow therapeutic window. | - Perform a dose-range-finding study with smaller dose escalations.- Evaluate alternative dosing schedules (e.g., intermittent dosing).- Consider a different vehicle for formulation to alter pharmacokinetics. |
| Significant weight loss (>15-20%) in treated animals. | - Gastrointestinal toxicity.- General systemic toxicity. | - Monitor food and water intake daily.- Perform histopathological analysis of the GI tract.- Analyze blood chemistry for markers of liver and kidney function. |
| No observable anti-tumor efficacy in xenograft models. | - Insufficient drug exposure at the tumor site.- Rapid development of resistance.- The tumor model is not dependent on the pathway targeted by the inhibitor. | - Conduct pharmacokinetic studies to measure drug concentration in plasma and tumor tissue.- Analyze tumor samples for biomarkers of target engagement.- Confirm the KRAS mutation status and dependency of the cell line used. |
| Inconsistent results between experimental cohorts. | - Variability in drug formulation.- Inconsistent animal handling and dosing techniques.- Health status of the animals. | - Ensure consistent preparation of the dosing solution.- Standardize all experimental procedures and ensure all technicians are properly trained.- Source animals from a reputable vendor and allow for an adequate acclimatization period. |
Illustrative Quantitative Data
Table 1: Example In Vivo Toxicity Summary in Rodent Model
| Dose Group (mg/kg/day) | Number of Animals | Mortality (%) | Mean Body Weight Change (%) | Key Organ-Related Observations |
| Vehicle Control | 10 | 0 | +5.2 | No significant findings |
| 10 | 10 | 0 | -2.1 | Mild reversible elevation in ALT |
| 30 | 10 | 10 | -8.5 | Moderate reversible elevations in ALT and AST; mild gastrointestinal inflammation |
| 100 | 10 | 40 | -18.7 | Significant elevations in liver enzymes; severe gastrointestinal toxicity; bone marrow suppression |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Example Hematological Findings in a 28-Day Repeat-Dose Toxicity Study
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| White Blood Cells (10^9/L) | 10.5 ± 1.2 | 9.8 ± 1.5 | 7.1 ± 1.1 | 4.2 ± 0.8 |
| Red Blood Cells (10^12/L) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.5 ± 0.4 | 6.1 ± 0.5 |
| Platelets (10^9/L) | 850 ± 95 | 830 ± 110 | 650 ± 85 | 450 ± 70** |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Formulation: Prepare the pan-KRAS inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.
-
Dose Groups: Establish a vehicle control group and at least 3-5 dose escalation groups. Doses should be selected based on preliminary in vitro cytotoxicity data.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Monitor food and water consumption.
-
Euthanize animals that exceed a predetermined endpoint (e.g., >20% body weight loss).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, GI tract).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
Protocol 2: Xenograft Efficacy and Tolerability Study
-
Cell Line: Use a human cancer cell line with a known KRAS mutation (e.g., PANC-1, HCT116).
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups.
-
Treatment: Administer the pan-KRAS inhibitor and vehicle control as in the MTD study. Include a positive control group if available.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size or if toxicity endpoints are met.
-
Analysis:
-
Collect tumors for pharmacodynamic biomarker analysis (e.g., western blot for p-ERK).
-
Collect blood and organs for toxicity assessment as in the MTD study.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory mechanism of a pan-KRAS inhibitor.
Caption: A typical experimental workflow for preclinical toxicity assessment of a novel compound.
Caption: Logical troubleshooting flow for unexpected in vivo toxicity.
References
- 1. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
minimizing pan-KRAS-IN-3 degradation in experimental conditions
Welcome to the technical support center for pan-KRAS-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability and handling of this pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound in its solid form and as a stock solution?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and similar small molecule inhibitors.[1] When preparing stock solutions, ensure the use of anhydrous, high-purity DMSO, as it is hygroscopic and can absorb moisture, which may affect the compound's solubility and stability.
Q3: I'm observing a color change in my this compound solution. What does this indicate?
A3: A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation. This may be triggered by factors such as exposure to light or air (oxygen). It is highly recommended to assess the integrity of the compound before proceeding with your experiments if you observe any color change.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of your stock solution. Each cycle increases the risk of water absorption by the DMSO solvent, which can lead to dilution of your compound. It can also cause the compound to precipitate out of the solution if its solubility limit is exceeded at lower temperatures. To avoid this, it is best practice to prepare single-use aliquots.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic small molecules.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Inconsistent results or a loss of compound activity may suggest degradation of this compound under your experimental conditions.
Caption: Troubleshooting workflow for suspected compound degradation.
| Factor | Potential Cause of Degradation | Mitigation Strategy |
| pH | The stability of many small molecules is pH-dependent. Extreme pH values in aqueous buffers can lead to hydrolysis. | Maintain the recommended pH for your compound in aqueous solutions. Use appropriate buffering systems. |
| Light Exposure | Some compounds are susceptible to photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments. |
| Air (Oxygen) Exposure | Compounds may be prone to oxidation. | Purge the headspace of storage vials with an inert gas like argon or nitrogen before sealing. |
| Temperature | Elevated temperatures during incubation can accelerate degradation. | Conduct experiments at the lowest feasible temperature that is compatible with the assay. |
| Reactive Species | Components in the cell culture medium or reactive impurities in solvents can degrade the compound. | Use high-purity solvents and freshly prepared media. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer using LC-MS
This protocol outlines a method to quantify the stability of this compound in a specific aqueous buffer over time.
Caption: Experimental workflow for stability assessment.
Materials:
-
This compound
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Experimental buffer (e.g., PBS, cell culture medium)
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Acetonitrile or methanol for protein precipitation
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LC-MS system with a suitable C18 column
Procedure:
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Time Zero Sample: Immediately take an aliquot of the solution. If the buffer contains proteins (e.g., cell culture medium with FBS), perform a protein precipitation step by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge at high speed to pellet the precipitate. Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 2.
-
LC-MS Analysis: Analyze the samples using an LC-MS method optimized for this compound.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Assessing Downstream KRAS Signaling by Western Blot
A decrease in the inhibition of downstream signaling over time can indirectly indicate the degradation of this compound. This protocol is for assessing the phosphorylation of ERK (pERK), a key downstream effector of the KRAS pathway.
Materials:
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KRAS-mutant cancer cell line (e.g., PANC-1, HCT116)
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Complete cell culture medium
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This compound
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Lysis buffer
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Primary antibodies (anti-pERK, anti-total ERK)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed KRAS-mutant cells in 6-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with this compound at a concentration known to inhibit KRAS signaling (e.g., around its IC50 value). Include a vehicle control (e.g., DMSO).
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Time Course: Lyse the cells at different time points after treatment (e.g., 2, 6, 24 hours).
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Protein Quantification: Determine the protein concentration of each cell lysate.
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Western Blotting:
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Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then incubate with primary antibodies against pERK and total ERK.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Visualize the bands using a chemiluminescent substrate.
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-
Analysis: Quantify the band intensities. A decrease in the pERK/total ERK ratio indicates inhibition of the pathway. If this ratio increases at later time points, it may suggest that the inhibitor is degrading.
KRAS Signaling Pathway
The KRAS protein is a central node in signaling pathways that control cell growth, proliferation, and survival.[2] Pan-KRAS inhibitors are designed to block the activation of KRAS, thereby inhibiting these downstream pathways.[3]
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. Mass spectrometric detection of KRAS protein mutations using molecular imprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing pan-KRAS-IN-3 rebound effect on ERK phosphorylation
Welcome to the technical support center for pan-KRAS-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common experimental challenges, with a specific focus on the rebound effect observed in ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-KRAS inhibitor, meaning it is designed to inhibit the function of various forms of the KRAS protein, a key signaling molecule frequently mutated in cancer. It functions by impairing the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). This inhibition prevents the loading of GTP onto KRAS, thus locking KRAS in its inactive, GDP-bound state and blocking downstream signaling pathways, such as the MAPK/ERK pathway, that drive cell proliferation.
Q2: We are observing a rebound in ERK phosphorylation 48-72 hours after treating cells with this compound. Is this expected?
A2: Yes, a rebound in ERK phosphorylation is an observed phenomenon with some KRAS inhibitors. This is often due to feedback mechanisms within the cell.[1] Inhibition of the MAPK pathway can lead to the reactivation of upstream signaling molecules, such as receptor tyrosine kinases (RTKs), which can then reactivate the pathway, leading to a resurgence in ERK phosphorylation.[2][3] Studies with similar pan-KRAS inhibitors, such as BAY-293, have shown a rebound in pERK levels at 48 hours.[1]
Q3: How can we mitigate the rebound effect of this compound on ERK phosphorylation in our experiments?
A3: Mitigating the rebound effect may involve several strategies. One approach is to use combination therapies. Co-treatment with inhibitors of upstream activators, such as RTK inhibitors, or downstream effectors further down the MAPK pathway may help to sustain the inhibition of ERK signaling. Additionally, optimizing the dosing schedule and concentration of this compound could potentially minimize the rebound.
Q4: What are the best methods to quantitatively measure the rebound in ERK phosphorylation?
A4: Western blotting and Homogeneous Time-Resolved Fluorescence (HTRF) assays are two common and effective methods for quantifying ERK phosphorylation.[4] Western blotting allows for the visualization and densitometric analysis of phosphorylated ERK (pERK) relative to total ERK. HTRF is a plate-based assay that provides a quantitative readout of pERK levels and is suitable for higher throughput screening.
Troubleshooting Guides
Issue: High Basal ERK Phosphorylation Before Treatment
Description: You observe a strong pERK signal in your untreated control cells, making it difficult to assess the inhibitory effect of this compound.
| Possible Cause | Suggested Solution |
| Serum in Culture Media | Serum contains growth factors that activate the MAPK/ERK pathway. Serum starve the cells for 4-24 hours before treatment. |
| High Cell Density | Over-confluent cells can experience stress and activate signaling pathways. Ensure consistent and appropriate cell seeding densities. |
| Constitutive Upstream Activation | The cell line may have mutations in upstream signaling molecules (e.g., receptor tyrosine kinases) leading to high basal ERK activity. |
Issue: No Inhibition of ERK Phosphorylation after this compound Treatment
Description: You do not observe a decrease in pERK levels after treating with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Resistance | The cell line may have resistance mechanisms that bypass KRAS signaling. |
| Suboptimal Assay Conditions | Optimize Western blot or HTRF assay parameters, including antibody concentrations and incubation times. |
Issue: Significant Rebound of ERK Phosphorylation
Description: After an initial decrease, you observe a strong resurgence of pERK levels at later time points (e.g., 48-72 hours).
| Quantitative Data on pERK Rebound with a Pan-KRAS Inhibitor (BAY-293) |
| Time Point |
| 3 hours |
| 24 hours |
| 48 hours |
| 72 hours |
| Possible Cause | Suggested Solution |
| Feedback Loop Activation | Inhibition of the MAPK pathway can lead to the reactivation of upstream RTKs. Investigate the activity of upstream receptors. |
| Clonal Selection | A subpopulation of resistant cells may be expanding. |
| Inhibitor Degradation | The inhibitor may be metabolized or cleared by the cells over time. Consider a time-course experiment with inhibitor replenishment. |
Experimental Protocols
Protocol 1: Quantification of ERK Phosphorylation Rebound by Western Blot
Objective: To measure the time-dependent effect of this compound on ERK phosphorylation, including the rebound effect.
Methodology:
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Cell Culture and Treatment:
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Seed cells (e.g., a KRAS-mutant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Serum starve the cells for 12-24 hours.
-
Treat cells with this compound at the desired concentration (e.g., determined from a dose-response curve) for various time points (e.g., 0, 1, 4, 24, 48, 72 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
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At each time point, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
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Strip the membrane to remove the pERK antibodies.
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Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
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Quantify the band intensities for pERK and total ERK using densitometry software.
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Normalize the pERK signal to the total ERK signal for each sample.
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Plot the normalized pERK levels against time to visualize the inhibition and rebound.
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Protocol 2: High-Throughput Quantification of ERK Phosphorylation using HTRF
Objective: To perform a quantitative analysis of the this compound effect on ERK phosphorylation in a 96- or 384-well format.
Methodology:
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Cell Plating and Treatment:
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Seed cells in a 96- or 384-well plate and culture overnight.
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Serum starve the cells for 12-24 hours.
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Add this compound at various concentrations and for different time points.
-
-
Cell Lysis:
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Lyse the cells directly in the wells according to the HTRF assay kit manufacturer's instructions.
-
-
HTRF Assay:
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Add the HTRF reagents (e.g., anti-pERK and anti-total ERK antibodies conjugated to a donor and acceptor fluorophore) to the cell lysates.
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Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
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Read the plate on an HTRF-compatible microplate reader.
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Calculate the ratio of the acceptor to donor fluorescence signals.
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Plot the HTRF ratio against the inhibitor concentration or time to determine the EC50 and observe the rebound kinetics.
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Visualizations
Caption: Simplified KRAS signaling pathway leading to ERK phosphorylation.
Caption: Proposed mechanism of the this compound induced pERK rebound.
Caption: Workflow for quantifying the pERK rebound effect.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-KRAS Inhibitors: BI-2852 vs. BAY-293
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent pan-KRAS inhibitors, BI-2852 and BAY-293. While the initial inquiry included pan-KRAS-IN-3, a comprehensive search of scientific literature and commercial datasheets did not yield any public quantitative data on its biological performance, such as binding affinity or cellular potency. Therefore, a direct comparison with this compound is not feasible at this time. This guide will focus on BI-2852 and BAY-293, for which experimental data are available, to offer a valuable comparative resource for the research community.
Introduction to Pan-KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. Pan-KRAS inhibitors are designed to block the function of various forms of the KRAS protein, irrespective of its mutational status, offering a broad therapeutic window. This guide delves into the mechanistic and performance-related attributes of BI-2852 and BAY-293, providing a framework for understanding their potential in cancer therapy.
Mechanism of Action
BI-2852 is a potent, cell-active inhibitor that directly binds to a pocket on the KRAS protein located between the switch I and switch II regions.[1] This binding occurs in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS.[1] By occupying this pocket, BI-2852 effectively blocks the interaction of KRAS with its upstream activators (Guanine Nucleotide Exchange Factors, GEFs, like SOS1), downstream effectors (such as RAF and PI3K), and GTPase Activating Proteins (GAPs).[1]
BAY-293 also functions as a pan-KRAS inhibitor by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a key GEF responsible for activating KRAS.[2] By preventing the KRAS-SOS1 interaction, BAY-293 inhibits the exchange of GDP for GTP, thereby reducing the levels of active, GTP-bound KRAS and suppressing downstream signaling pathways.
Performance Data
The following tables summarize the available quantitative data for BI-2852 and BAY-293, providing a direct comparison of their binding affinity and cellular potency.
Table 1: Binding Affinity and Biochemical Potency
| Inhibitor | Target Interaction | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| BI-2852 | KRAS G12D (GTP-bound) | Isothermal Titration Calorimetry (ITC) | 740 | - | |
| KRAS WT (GTP-bound) | Isothermal Titration Calorimetry (ITC) | 7500 | - | ||
| KRAS G12D (GDP-bound) | Isothermal Titration Calorimetry (ITC) | 2000 | - | ||
| KRAS WT (GDP-bound) | Isothermal Titration Calorimetry (ITC) | 1100 | - | ||
| GTP-KRAS G12D :: SOS1 | AlphaScreen | - | 490 | ||
| GTP-KRAS G12D :: CRAF | AlphaScreen | - | 770 | ||
| GTP-KRAS G12D :: PI3Kα | AlphaScreen | - | 500 | ||
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | Not Reported | 21 |
Table 2: Cellular Activity
| Inhibitor | Cell Line | KRAS Status | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| BI-2852 | NCI-H358 | G12C | pERK Inhibition | 5.8 | |
| NCI-H358 | G12C | Proliferation (soft agar) | 6.7 | ||
| PDAC cell lines | Various | Proliferation | 18.83 to >100 | ||
| BAY-293 | K-562 | WT | Proliferation | 1.09 | |
| MOLM-13 | WT | Proliferation | 0.995 | ||
| NCI-H358 | G12C | Proliferation | 3.48 | ||
| Calu-1 | G12C | Proliferation | 3.19 | ||
| BxPC3 | WT | Proliferation | 2.07 | ||
| MIA PaCa-2 | G12C | Proliferation | 2.90 | ||
| AsPC-1 | G12D | Proliferation | 3.16 | ||
| PDAC cell lines | Mutant | Proliferation | 0.95 to 6.64 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: KRAS signaling pathway and points of intervention for BI-2852 and BAY-293.
Caption: A generalized workflow for the biochemical and cellular characterization of KRAS inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
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Immobilization: Recombinant human KRAS protein (WT or mutant) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
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Analyte Preparation: A series of concentrations of the pan-KRAS inhibitor (e.g., BI-2852) are prepared in a suitable running buffer.
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Binding Measurement: The inhibitor solutions are injected over the KRAS-coated sensor surface. The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for KRAS-SOS1 Interaction
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Reagent Preparation: Recombinant, tagged KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins are prepared. A FRET donor-labeled antibody (e.g., anti-GST-Europium) and a FRET acceptor-labeled antibody (e.g., anti-His-d2) are used.
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Assay Setup: In a microplate, KRAS, SOS1, and the test inhibitor (e.g., BAY-293) at various concentrations are incubated together.
-
Detection: The FRET-labeled antibodies are added to the wells and incubated to allow binding to their respective tags.
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Data Acquisition: The TR-FRET signal is measured using a plate reader. A high FRET signal indicates proximity of the donor and acceptor, signifying a KRAS-SOS1 interaction. Inhibition of this interaction by the compound results in a decreased FRET signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells with known KRAS status are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the pan-KRAS inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Western Blotting for Downstream Signaling
-
Cell Lysis: Cells treated with the inhibitor for a specific time are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein and/or the loading control to determine the effect of the inhibitor on downstream KRAS signaling.
Conclusion
This guide provides a comparative overview of the pan-KRAS inhibitors BI-2852 and BAY-293, highlighting their distinct mechanisms of action and summarizing their performance based on available experimental data. While BI-2852 directly targets the KRAS protein, BAY-293 inhibits its activation by disrupting the KRAS-SOS1 interaction. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of KRAS-targeted cancer therapy, facilitating informed decisions in experimental design and drug development programs. The absence of public data for this compound underscores the importance of data transparency in advancing scientific research.
References
Pan-KRAS Inhibition in Pancreatic Ductal Adenocarcinoma: A Comparative Analysis of BAY-293 and Other Pan-KRAS Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the pan-KRAS inhibitor BAY-293 in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC). Due to the absence of publicly available experimental data on the efficacy of pan-KRAS-IN-3 in PDAC models, this guide will focus on BAY-293 and will draw comparisons with other relevant pan-KRAS inhibitors where data is available.
Pancreatic ductal adenocarcinoma is characterized by a high frequency of mutations in the KRAS oncogene, making it a key therapeutic target. Pan-KRAS inhibitors, which are designed to target various forms of the KRAS protein, offer a promising strategy to combat this devastating disease. This guide synthesizes available preclinical data to facilitate an objective comparison of their performance.
Mechanism of Action: Targeting the KRAS Activation Cycle
BAY-293 is a potent and selective inhibitor of the interaction between KRAS and Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. By disrupting the KRAS-SOS1 protein-protein interaction, BAY-293 prevents KRAS activation, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[1][2]
While specific details on the mechanism of action for this compound are not available in published literature, it is broadly classified as a pan-KRAS inhibitor.
Comparative Efficacy in PDAC Cell Lines
Preclinical studies have evaluated the anti-proliferative effects of BAY-293 in a panel of human PDAC cell lines, encompassing various KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Pan-KRAS Inhibitor | PDAC Cell Line | KRAS Mutation Status | IC50 (µM) | Reference |
| BAY-293 | AsPC-1 | G12D | 3.16 ± 0.78 | [3] |
| BxPC-3 | Wild-Type | 2.07 ± 0.62 | [3] | |
| MIA PaCa-2 | G12C | 2.90 ± 0.76 | [3] | |
| PANC-1 | G12D | ~1-5 | ||
| Capan-1 | G12V | ~1-5 | ||
| BI-2852 | AsPC-1 | G12D | >100 | |
| BxPC-3 | Wild-Type | >100 | ||
| MIA PaCa-2 | G12C | 18.83 | ||
| PANC-1 | G12D | >100 | ||
| Capan-1 | G12V | >100 |
Note: Data for this compound is not available in published preclinical studies.
These findings indicate that BAY-293 exhibits greater potency in inhibiting the proliferation of PDAC cell lines compared to another pan-KRAS inhibitor, BI-2852. Notably, BAY-293 demonstrates activity against cell lines with different KRAS mutations as well as wild-type KRAS.
Impact on Downstream Signaling
The efficacy of pan-KRAS inhibitors is further evidenced by their ability to modulate downstream signaling pathways. Western blot analyses have shown that treatment with BAY-293 leads to a significant reduction in the phosphorylation of ERK (pERK), a key component of the MAPK pathway, in PDAC cells. This confirms that by inhibiting KRAS activation, BAY-293 effectively blocks the transmission of pro-proliferative signals.
Caption: KRAS Signaling Pathway and the Mechanism of Action of BAY-293.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effect of the inhibitors on cancer cell lines.
-
Cell Seeding: PDAC cell lines (e.g., AsPC-1, BxPC-3, MIA PaCa-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the pan-KRAS inhibitor (e.g., BAY-293) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-ERK
This technique is employed to determine the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins.
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Cell Lysis: PDAC cells are treated with the pan-KRAS inhibitor or vehicle for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Caption: General Experimental Workflow for Evaluating Pan-KRAS Inhibitors.
Conclusion
The available preclinical data demonstrates that BAY-293 is a potent pan-KRAS inhibitor that effectively suppresses the proliferation of PDAC cells by disrupting the KRAS-SOS1 interaction and inhibiting downstream MAPK signaling. Its efficacy across various KRAS mutation statuses highlights its potential as a broad-acting therapeutic agent for PDAC.
While "this compound" is commercially available, the lack of published experimental data regarding its efficacy and mechanism of action in PDAC models prevents a direct comparison with BAY-293 at this time. Further research is required to elucidate the therapeutic potential of this compound in this context. The continued investigation of pan-KRAS inhibitors like BAY-293 is crucial for the development of novel and effective treatments for patients with pancreatic ductal adenocarcinoma.
References
Comparative Validation of Pan-KRAS Inhibitors in KRAS Wild-Type Amplified Cancers
A Guide for Researchers and Drug Development Professionals
The amplification of the wild-type KRAS allele has emerged as a significant oncogenic driver in several cancers, including gastroesophageal and ovarian cancers. This has spurred the development of pan-KRAS inhibitors that can target both mutant and wild-type forms of the protein. This guide provides a comparative overview of the validation of pan-KRAS inhibitors in cancer models characterized by KRAS wild-type (WT) amplification.
Notably, while the compound pan-KRAS-IN-3 is commercially available for research purposes, there is a lack of publicly accessible experimental data validating its efficacy and mechanism of action in KRAS wild-type amplified cancer models at the time of this publication. Therefore, this guide will focus on well-characterized pan-KRAS inhibitors, such as BI-2865 and BI-2493 , for which preclinical validation data in this specific context are available.
Mechanism of Action: Targeting the "OFF" State
Pan-KRAS inhibitors like BI-2865 and BI-2493 are designed to selectively bind to the inactive, GDP-bound state of KRAS.[1] This mechanism prevents the nucleotide exchange required for KRAS activation, thereby blocking downstream oncogenic signaling through pathways like the MAPK cascade.[2] Preclinical studies suggest that inhibitors targeting the "OFF" state of KRAS are particularly effective in KRAS WT-amplified tumors.[3][4] This is likely due to the retained ability of wild-type KRAS to cycle between active and inactive states, making it susceptible to inhibitors that trap it in the "OFF" conformation.[5]
Comparative Performance of Pan-KRAS Inhibitors
The anti-proliferative activity of pan-KRAS inhibitors has been evaluated in a panel of cancer cell lines with varying levels of KRAS WT gene amplification. The data consistently demonstrate that cell lines with higher KRAS copy numbers are more sensitive to these inhibitors.
In Vitro Sensitivity of KRAS WT-Amplified Cell Lines
| Cell Line | Tumor Type | Relative KRAS WT Copy Number | BI-2865 IC50 (µM) | BI-2493 IC50 (µM) |
| MKN1 | Gastric Cancer | High | ~0.1 | ~0.1 |
| HuG1-N | Gastric Cancer | High | ~0.1 | ~0.1 |
| KE-39 | Gastric Cancer | High | ~0.1 | ~0.1 |
| SNU-16 | Gastric Cancer | High | ~0.1 | ~0.1 |
| ESO26 | Esophageal Cancer | High | ~1 | ~1 |
| OE19 | Esophageal Cancer | High | ~1 | ~1 |
| KYSE-410 | Esophageal Cancer | High | ~1 | ~1 |
| NCI-H2110 | Lung Cancer | Low | >10 | >10 |
| SW480 | Colorectal Cancer | Low | >10 | >10 |
| A549 | Lung Cancer (KRAS G12S) | N/A | ~1 | ~1 |
Data synthesized from preclinical studies. Actual IC50 values can vary based on experimental conditions.
Signaling Pathway Inhibition
Successful target engagement by pan-KRAS inhibitors leads to the suppression of downstream signaling. This is typically assessed by measuring the phosphorylation levels of key pathway components, such as ERK. Treatment of KRAS WT-amplified cancer cell lines with BI-2865 and BI-2493 has been shown to significantly reduce the levels of phosphorylated ERK (p-ERK).
Caption: Simplified KRAS signaling pathway and the mechanism of action of "OFF"-state pan-KRAS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pan-KRAS inhibitors. Below are protocols for key validation experiments.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the dose-dependent effect of an inhibitor on cell proliferation.
-
Cell Plating: Seed cancer cell lines (e.g., MKN1, NCI-H2110) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor (e.g., this compound, BI-2865) in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the inhibitor concentration to calculate the IC50 value.
Western Blot for p-ERK Inhibition
This method is used to assess the inhibition of downstream KRAS signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pan-KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target in a cellular context.
-
Cell Treatment: Treat intact cells with the pan-KRAS inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Analyze the amount of soluble KRAS protein in the supernatant at each temperature point by western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble KRAS against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-KRAS Inhibition: A Promising Strategy to Overcome Resistance to KRAS G12C-Specific Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of KRAS G12C-specific inhibitors, such as sotorasib and adagrasib, has marked a significant milestone in the treatment of KRAS-driven cancers. However, the emergence of both intrinsic and acquired resistance limits the long-term efficacy of these targeted therapies. Pan-KRAS inhibitors, which target multiple KRAS mutants as well as wild-type KRAS, represent a promising therapeutic strategy to overcome these resistance mechanisms. This guide provides a comparative analysis of the activity of pan-KRAS inhibitors against cancer cells that have developed resistance to KRAS G12C-specific inhibitors, supported by experimental data and detailed protocols.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves secondary mutations in the KRAS gene itself, which can prevent the inhibitor from binding to the G12C mutant protein. Examples of such mutations include alterations in the switch-II pocket, such as Y96D/S, G13D, R68M, and A59S/T.[1][2]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[3] Common mechanisms include the activation of other RAS isoforms (NRAS, HRAS), upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or downstream effectors in the MAPK and PI3K/AKT pathways.[3][4]
Pan-KRAS Inhibitors: A Broader Approach
Pan-KRAS inhibitors are being developed to address the limitations of G12C-specific agents. These inhibitors employ different mechanisms of action, including:
-
RAS(ON) Multi-selective Inhibitors (e.g., RMC-6236): These compounds bind to the active, GTP-bound state of multiple RAS isoforms (KRAS, NRAS, HRAS), preventing their interaction with downstream effectors. This approach can be effective against cancers with various KRAS mutations and may overcome resistance driven by the activation of wild-type RAS.
-
SOS1 Inhibitors (e.g., BI-3406): Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins. By inhibiting the interaction between SOS1 and KRAS, these inhibitors prevent the loading of GTP onto KRAS, thereby keeping it in an inactive state. This mechanism is applicable to various KRAS mutants.
Comparative Efficacy of Pan-KRAS Inhibitors in Resistant Models
Preclinical studies have demonstrated the potential of pan-KRAS inhibitors to overcome resistance to KRAS G12C-specific inhibitors.
RMC-6236: A RAS(ON) Multi-selective Inhibitor
RMC-6236 has shown potent anti-tumor activity across a range of preclinical models, including those with KRAS G12C mutations. Importantly, RMC-6236 has demonstrated the ability to overcome resistance to KRAS G12C(OFF) inhibitors.
| Cell Line | KRAS Mutation | Resistance Mechanism | RMC-6236 EC50 (nM) | Adagrasib EC50 (nM) |
| NCI-H358 | G12C/WT | Sensitive | ~1-10 | ~5-20 |
| Adagrasib-Resistant NCI-H358 | G12C/WT | Acquired Resistance | Reportedly sensitive | >1000 |
Note: Specific IC50 values for RMC-6236 in adagrasib-resistant H358 cells are not publicly available in a direct comparative study, but preclinical data suggests retained activity where adagrasib fails.
BI-3406: A Pan-KRAS SOS1 Inhibitor
BI-3406 has been shown to be effective in combination with KRAS G12C inhibitors in overcoming acquired resistance. In models where secondary KRAS mutations (like Y96D) confer resistance to both sotorasib and adagrasib, the combination of BI-3406 with a MEK inhibitor (trametinib) has shown potent activity.
| Cell Line Model | KRAS Mutation | Resistance to | Treatment | Outcome |
| Ba/F3 | G12C with secondary Y96D/S mutation | Sotorasib, Adagrasib | BI-3406 + Trametinib | Potent activity observed |
| Adagrasib-Resistant NCI-H358 | G12C | Adagrasib | Adagrasib + BI-3406 | Enhanced anti-proliferative response |
Signaling Pathways and Mechanisms of Action
Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C inhibitor-sensitive and -resistant cell lines
-
Appropriate cell culture medium with supplements
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS inhibitors (e.g., sotorasib, adagrasib, RMC-6236) in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the cell culture medium (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blot for KRAS Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine the extent of pathway inhibition.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KRAS inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C inhibitor-resistant cancer cells
-
Matrigel (optional)
-
Calipers
-
Inhibitor formulation for oral gavage or other administration route
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, G12C inhibitor, pan-KRAS inhibitor).
-
-
Drug Administration:
-
Administer the inhibitors at the predetermined doses and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumors can be harvested for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
Pan-KRAS inhibitors, such as the RAS(ON) multi-selective inhibitor RMC-6236 and the SOS1 inhibitor BI-3406, demonstrate significant promise in overcoming resistance to KRAS G12C-specific inhibitors. Their broader mechanism of action allows them to target cancer cells that have developed both on-target and off-target resistance mechanisms. Further preclinical and clinical investigation is warranted to fully elucidate the potential of these pan-KRAS inhibitors as monotherapies or in combination with other targeted agents to provide more durable responses for patients with KRAS-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS Inhibitor BI-2865: A Comparative Analysis of Cross-Reactivity with RAS Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-KRAS inhibitor BI-2865's performance, with a focus on its cross-reactivity with other RAS isoforms. The information is supported by experimental data and detailed methodologies.
The development of inhibitors that can selectively target oncogenic KRAS while sparing other RAS isoforms is a critical goal in cancer therapy. BI-2865 has emerged as a potent, non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound state of KRAS.[1][2][3] This mechanism prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking the loading of GTP and subsequent activation of KRAS and its downstream signaling pathways.[1][3] A key feature of BI-2865 is its remarkable selectivity for KRAS over the closely related HRAS and NRAS isoforms.
Data Presentation: Performance of BI-2865
The following tables summarize the quantitative data regarding the binding affinity and cellular activity of BI-2865 against various RAS isoforms and KRAS mutants.
Table 1: Binding Affinity (Kd) of BI-2865 for RAS Isoforms
| RAS Isoform/Mutant | Binding Affinity (Kd) in nM |
| KRAS WT | 6.9 |
| KRAS G12C | 4.5 |
| KRAS G12D | 32 |
| KRAS G12V | 26 |
| KRAS G13D | 4.3 |
| HRAS | No significant binding detected |
| NRAS | No significant binding detected |
Table 2: Cellular Activity of BI-2865
| Cell Line Model | KRAS Status | Assay Type | Endpoint | Result |
| Ba/F3 | G12C, G12D, G12V | Proliferation Assay | IC50 | ~140 nM (mean) |
| "RAS-less" MEFs | Expressing single RAS variants | Activation Assay | pERK levels | Effective suppression of KRAS splice variants 4A and 4B activation; NRAS and HRAS activation unaffected. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay quantifies the binding affinity between BI-2865 and different RAS isoforms.
-
Protein Immobilization: Recombinant human KRAS (wild-type and mutants), HRAS, and NRAS proteins are individually immobilized on a sensor chip surface.
-
Analyte Preparation: A series of concentrations of BI-2865 are prepared in a suitable running buffer.
-
Binding Measurement: The BI-2865 solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
Nucleotide Exchange Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of BI-2865 to inhibit the exchange of GDP for GTP on KRAS, a critical step in its activation.
-
Reagents:
-
Recombinant KRAS protein pre-loaded with a fluorescently labeled GDP analog.
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
A fluorescently labeled GTP analog.
-
BI-2865 at various concentrations.
-
-
Procedure:
-
KRAS-GDP is incubated with different concentrations of BI-2865.
-
The GEF is added to catalyze the nucleotide exchange.
-
The fluorescently labeled GTP analog is added.
-
-
Detection: The FRET signal between the KRAS protein and the bound fluorescent GTP analog is measured over time. Inhibition of nucleotide exchange by BI-2865 results in a decreased FRET signal.
-
Analysis: IC50 values are determined by plotting the percentage of inhibition against the concentration of BI-2865.
Cellular Proliferation Assay
This assay assesses the effect of BI-2865 on the growth of cancer cell lines that are dependent on KRAS signaling.
-
Cell Culture: KRAS-dependent cell lines (e.g., Ba/F3 cells engineered to express specific KRAS mutants) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of BI-2865.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
KRAS Signaling Pathway and Inhibition by BI-2865
Caption: KRAS signaling pathway and the inhibitory mechanism of BI-2865.
Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Workflow for determining the selectivity of a pan-KRAS inhibitor.
References
A Comparative Guide to Pan-KRAS and Mutant-Specific KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of inhibitors targeting KRAS, an oncogene once considered "undruggable," has marked a new era in precision oncology. With the advent of both mutant-specific and pan-KRAS inhibitors, researchers now have an expanding arsenal to combat KRAS-driven cancers. This guide provides an objective comparison of the efficacy of these two classes of inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Mutant-specific KRAS inhibitors, such as the FDA-approved sotorasib and adagrasib, have demonstrated clinical efficacy by targeting the specific KRAS G12C mutation.[1] However, their application is limited to a subset of KRAS-mutated cancers. Pan-KRAS inhibitors, a newer class of drugs including compounds like BI-2852, BAY-293, and RMC-6236, offer the potential for broader activity across various KRAS mutations, including G12D and G12V, and may overcome resistance to mutant-specific therapies.[2][3] This guide will delve into a comparative analysis of their preclinical efficacy.
While "pan-KRAS-IN-3" is commercially available as a research chemical, a lack of published efficacy data precludes its direct comparison in this guide.[4] Therefore, we will focus on well-characterized examples from both inhibitor classes to provide a comprehensive overview.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pan-KRAS and mutant-specific KRAS inhibitors across a panel of cancer cell lines with various KRAS mutation statuses. Lower IC50 values indicate higher potency.
Table 1: Efficacy of Pan-KRAS Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| BAY-293 | NCI-H23 | NSCLC | G12C | Low Sensitivity |
| BH828 | NSCLC | WT | 1.7 | |
| BH837 | NSCLC | WT | 3.7 | |
| BxPC3 | Pancreatic | WT | 2.07 | |
| MIA PaCa-2 | Pancreatic | G12C | 2.90 | |
| AsPC-1 | Pancreatic | G12D | 3.16 | |
| BI-2852 | NCI-H358 | NSCLC | G12C | 6.7 |
| PDAC Cell Lines | Pancreatic | Various | 18.83 to >100 | |
| NSCLC Cell Lines | NSCLC | Various | 4.63 to >100 | |
| CRC Cell Lines | Colorectal | Various | 19.21 to >100 |
Data sourced from multiple preclinical studies.[5]
Table 2: Efficacy of Mutant-Specific KRAS G12C Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| Sotorasib | NCI-H358 | NSCLC | G12C | ~0.006 |
| MIA PaCa-2 | Pancreatic | G12C | ~0.009 | |
| Adagrasib | NCI-H358 | NSCLC | G12C | (Data not directly comparable) |
| MIA PaCa-2 | Pancreatic | G12C | (Data not directly comparable) |
Note: Direct comparative IC50 values for adagrasib in the same studies are not consistently available. Clinical trial data suggests comparable efficacy to sotorasib.
Mandatory Visualization
Below are diagrams illustrating the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.
Caption: Simplified KRAS signaling pathway and points of intervention.
References
- 1. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pan-KRAS Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the in vivo target engagement of novel pan-KRAS inhibitors is a critical step in preclinical development. This guide provides a comparative framework for assessing target engagement, using data from well-characterized pan-KRAS inhibitors as benchmarks. While specific in vivo data for pan-KRAS-IN-3 is not publicly available, this guide will equip researchers with the methodologies and comparative data needed to evaluate its performance against other pan-KRAS agents.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a high-priority target for drug development.[1] Pan-KRAS inhibitors, designed to target multiple KRAS mutants, offer a promising therapeutic strategy.[2][3] This guide focuses on the in vivo validation of target engagement for several notable pan-KRAS inhibitors: BI-2493, RMC-6236, and the pan-KRAS degrader ACBI3, providing a basis for the evaluation of new chemical entities like this compound.
Comparison of Pan-KRAS Inhibitors and their In Vivo Performance
Successful in vivo target engagement should translate to measurable anti-tumor activity. The following table summarizes the mechanisms of action and reported in vivo efficacy of selected pan-KRAS inhibitors in preclinical xenograft models.
| Compound | Mechanism of Action | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BI-2493 | Non-covalent, reversible inhibitor of the KRAS-SOS1/2 interaction, selective for KRAS over HRAS/NRAS.[4] | SW480 (KRAS G12V) Colorectal Cancer | 30 or 90 mg/kg, orally, twice daily | Dose-dependent tumor growth suppression.[5] | |
| NCI-H358 (KRAS G12C) NSCLC | 30 mg/kg, orally, twice daily | Significant tumor growth suppression. | |||
| RMC-6236 | Oral, non-covalent, RAS(ON) multi-selective inhibitor of the active, GTP-bound state of mutant and wild-type RAS isoforms. | Capan-2 (KRAS G12V) Pancreatic Cancer | 3, 10, or 25 mg/kg, single dose | Dose-dependent inhibition of RAS signaling. | |
| Multiple KRAS G12X Xenograft Models | Oral administration | Profound tumor regressions. | |||
| ACBI3 | PROTAC (Proteolysis Targeting Chimera) that induces the degradation of multiple KRAS variants via the VHL E3 ligase. | GP2d (KRAS G12D) Tumor Model | 30 mg/kg, daily, subcutaneous injection | Pronounced tumor regressions (127% TGI). |
Key Methodologies for In Vivo Target Engagement Validation
Validating that a pan-KRAS inhibitor engages its target in vivo requires a multi-faceted approach, combining pharmacodynamic (PD) biomarker analysis with direct measures of target binding where possible.
Pharmacodynamic Biomarker Analysis
The most common method to assess KRAS target engagement is to measure the modulation of downstream signaling pathways, primarily the MAPK pathway. Inhibition of KRAS should lead to a decrease in the phosphorylation of downstream effectors MEK and ERK.
-
Western Blotting: This technique is used to quantify the levels of phosphorylated ERK (p-ERK) and total ERK in tumor lysates from treated and control animals. A significant reduction in the p-ERK/total ERK ratio indicates target engagement.
-
Immunohistochemistry (IHC): IHC allows for the visualization and semi-quantitative analysis of p-ERK in tumor tissue sections. This method provides spatial information about target engagement within the tumor microenvironment.
Direct Target Occupancy Measurement
For covalent inhibitors, mass spectrometry-based proteomics can directly quantify the percentage of the target protein that is bound by the drug. While the pan-KRAS inhibitors discussed here are primarily non-covalent, similar mass spectrometry approaches can be adapted to measure drug-protein interactions.
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of in vivo target engagement studies, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.
Experimental Protocols
Below are detailed protocols for the key experiments used to validate in vivo target engagement of pan-KRAS inhibitors.
Western Blot for p-ERK Analysis in Tumor Xenografts
Objective: To quantify the change in ERK phosphorylation in tumor tissue following treatment with a pan-KRAS inhibitor.
Materials:
-
Tumor tissue harvested from treated and vehicle control animals.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Protocol:
-
Tumor Homogenization: Snap-freeze excised tumors in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and heat. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare between treatment and control groups.
Immunohistochemistry (IHC) for p-ERK
Objective: To visualize and semi-quantify the levels and distribution of phosphorylated ERK in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0).
-
Hydrogen peroxide solution (3%) to block endogenous peroxidases.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody: anti-p-ERK1/2.
-
Biotinylated secondary antibody and streptavidin-HRP conjugate.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in sodium citrate buffer.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a protein blocking solution.
-
Primary Antibody Incubation: Incubate slides with the primary anti-p-ERK antibody overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualization: Add DAB chromogen substrate to develop the color reaction, then counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a microscope and perform semi-quantitative analysis (e.g., H-score) to compare staining intensity and percentage of positive cells between treated and control groups.
By employing these methodologies and comparing the results with the provided data on established pan-KRAS inhibitors, researchers can build a robust data package to validate the in vivo target engagement and efficacy of novel compounds like this compound, thereby facilitating their progression towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Pan-KRAS Inhibitors: Spotlight on RMC-6236
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge. While mutant-specific inhibitors have shown clinical success, the focus is expanding to pan-KRAS inhibitors that can target multiple KRAS variants. This guide provides a comparative analysis of the clinical-stage compound RMC-6236 and other preclinical pan-KRAS inhibitors, offering insights into their mechanisms and performance based on available experimental data.
Note on pan-KRAS-IN-3: Publicly available experimental data on the biochemical, cellular, and in vivo activity of this compound is limited. It is identified as a pan-KRAS inhibitor and a click chemistry reagent in patent literature (WO2023114819A1)[1]. Due to the lack of sufficient data, a direct quantitative comparison with RMC-6236 is not feasible at this time. Therefore, this guide will focus on the well-characterized RMC-6236 and provide a comparative context with other preclinical pan-KRAS inhibitors for which data is available.
RMC-6236: A Multi-Selective RAS(ON) Inhibitor
RMC-6236 (also known as daraxonrasib) is a first-in-class, orally bioavailable, multi-selective inhibitor of the active, GTP-bound (ON) state of both mutant and wild-type KRAS, as well as other RAS isoforms (HRAS and NRAS)[2][3]. Its unique mechanism of action involves forming a tri-complex with RAS and cyclophilin A (CypA), which blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling[1][4].
Mechanism of Action of RMC-6236
The following diagram illustrates the mechanism of RMC-6236 in inhibiting the RAS signaling pathway.
Caption: Mechanism of RMC-6236 action.
Performance Data for RMC-6236
The following tables summarize the biochemical, cellular, and in vivo activity of RMC-6236.
Table 1: Biochemical Activity of RMC-6236
| Target | Assay | EC50 | Reference |
| KRAS (Wild-type) | RAS-RAF Binding Inhibition | 1.1 nM | |
| KRAS G12D | RAS-RAF Binding Inhibition | 0.6 nM | |
| KRAS G12V | RAS-RAF Binding Inhibition | 0.4 nM | |
| KRAS G12C | RAS-RAF Binding Inhibition | 1.0 nM | |
| KRAS G13D | RAS-RAF Binding Inhibition | 0.6 nM | |
| HRAS (Wild-type) | RAS-RAF Binding Inhibition | 1.1 nM | |
| NRAS (Wild-type) | RAS-RAF Binding Inhibition | 1.0 nM |
Table 2: Cellular Activity of RMC-6236
| Cell Line | Cancer Type | KRAS Mutation | Assay | EC50 | Reference |
| HPAC | Pancreatic | G12D | Cell Proliferation | 1.2 nM | |
| Capan-2 | Pancreatic | G12V | Cell Proliferation | 1.4 nM | |
| NCI-H358 | NSCLC | G12C | Cell Proliferation | Not specified | |
| NCI-H441 | NSCLC | G12V | Cell Proliferation | Not specified |
Table 3: In Vivo Efficacy of RMC-6236 in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Dosing | Outcome | Reference |
| Capan-2 | Pancreatic | G12V | 25 mg/kg, daily | Profound tumor regression | |
| NCI-H441 | NSCLC | G12V | 25 mg/kg, daily | Deep tumor regression | |
| HPAC | Pancreatic | G12D | 25 mg/kg, daily | Deep tumor regression | |
| NCI-H358 | NSCLC | G12C | 25 mg/kg, daily | Deep tumor regression |
Clinical Activity of RMC-6236
RMC-6236 is currently in Phase 1/1b clinical trials (NCT05379985) for patients with advanced solid tumors harboring KRAS mutations.
-
Non-Small Cell Lung Cancer (NSCLC): In patients with KRAS G12X-mutant NSCLC, RMC-6236 has shown an objective response rate (ORR) of 38%.
-
Pancreatic Ductal Adenocarcinoma (PDAC): For patients with KRAS G12X-mutant PDAC, the ORR was 20%.
-
Safety Profile: The most common treatment-related adverse events are generally low-grade and include rash, diarrhea, nausea, and stomatitis.
Resistance Mechanisms to RMC-6236
Acquired resistance to RMC-6236 has been observed and is associated with:
-
Amplifications of the KRAS gene.
-
Acquired mutations in genes of the MAPK pathway (e.g., BRAF, RAF1, MEK1/2) and PI3K pathway.
-
Notably, secondary KRAS mutations, a common resistance mechanism for KRAS G12C(OFF) inhibitors, have not been a primary driver of resistance to RMC-6236.
Preclinical Pan-KRAS Inhibitors: A Comparative Overview
While a direct comparison with this compound is not possible, other preclinical pan-KRAS inhibitors provide a reference for different mechanistic approaches and activities.
BI-2852 and BAY-293
BI-2852 and BAY-293 are pan-KRAS inhibitors that act by disrupting the interaction between KRAS and SOS1, a key guanine nucleotide exchange factor (GEF) required for KRAS activation. This mechanism prevents the loading of GTP onto KRAS, keeping it in an inactive state.
Table 4: Comparative Activity of Preclinical Pan-KRAS Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (KRAS-SOS1 Interaction) | Cellular IC50 (PDAC cell lines) | Reference |
| BI-2852 | KRAS-SOS1 Interaction Inhibitor | 7.54 µM | 18.83 to >100 µM | |
| BAY-293 | KRAS-SOS1 Interaction Inhibitor | 85.08 nM | 0.95 to 6.64 µM |
The following diagram illustrates the experimental workflow for evaluating pan-KRAS inhibitors.
Caption: General workflow for pan-KRAS inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of findings. Below are generalized methodologies for key experiments cited in this guide.
Biochemical Nucleotide Exchange Assay (for SOS1-mediated KRAS activation)
-
Reagents: Recombinant KRAS protein, SOS1 protein, fluorescently labeled GTP analog (e.g., mant-GTP), and GDP.
-
Procedure:
-
KRAS is pre-loaded with GDP.
-
The test compound (e.g., BAY-293) is incubated with KRAS and SOS1.
-
The reaction is initiated by the addition of the fluorescent GTP analog.
-
The increase in fluorescence, corresponding to the binding of the fluorescent GTP to KRAS, is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
-
Cell Culture: Cancer cell lines with defined KRAS mutations are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity.
-
The absorbance or luminescence is read using a plate reader.
-
EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for downstream signaling markers).
-
Conclusion
RMC-6236 represents a significant advancement in the field of KRAS-targeted therapies with its unique mechanism of inhibiting the active RAS-GTP state across multiple isoforms. The promising preclinical and early clinical data underscore its potential as a broad-spectrum anti-cancer agent. While direct competitors like this compound remain less characterized in the public domain, the landscape of pan-KRAS inhibition is rapidly evolving with diverse strategies, including the disruption of KRAS-SOS1 interaction. Continued research and clinical evaluation will be critical to fully realize the therapeutic potential of these novel inhibitors in RAS-addicted cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240294527A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof - Google Patents [patents.google.com]
- 4. targetedonc.com [targetedonc.com]
Pan-KRAS Inhibitors: A Comparative Analysis of Performance in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing effective inhibitors for KRAS, one of the most frequently mutated oncogenes in human cancers. While direct targeting of KRAS was long considered an insurmountable challenge, recent breakthroughs have led to the development of both mutant-specific and pan-KRAS inhibitors. This guide provides a comparative overview of the preclinical performance of notable pan-KRAS inhibitors in patient-derived xenograft (PDX) models, offering valuable insights for researchers in the field.
It is important to note that specific preclinical data for "pan-KRAS-IN-3" is not publicly available. Therefore, this guide will focus on other well-documented pan-KRAS and mutant-specific KRAS inhibitors that have been evaluated in PDX models to provide a relevant comparative framework.
Performance of Pan-KRAS Inhibitors in PDX Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical drug evaluation as they better recapitulate the heterogeneity and molecular characteristics of human tumors.[1] The following tables summarize the available quantitative data on the efficacy of selected KRAS inhibitors in PDX models.
Table 1: Efficacy of RMC-6236 in PDX Models
| Cancer Type | KRAS Mutation | Model | Treatment | Efficacy | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | G12X | PDX | RMC-6236 | Profound tumor regressions | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | G12X | PDX | RMC-6236 | Objective responses in patients | [2] |
Table 2: Efficacy of MRTX1133 in PDX Models
| Cancer Type | KRAS Mutation | Model | Treatment | Efficacy | Reference |
| Pancreatic Cancer | G12D | PDX | MRTX1133 (30 mg/kg, IP, BID) | Tumor regression in 8 of 11 PDAC models | [3] |
| Pancreatic Cancer | G12D | Cell line-derived xenograft (HPAC) | MRTX1133 (30 mg/kg, IP, BID) | 85% tumor regression | [4] |
Table 3: Efficacy of Other Investigational Pan-KRAS Inhibitors
| Inhibitor | Cancer Type | KRAS Mutation | Model | Treatment | Efficacy | Reference |
| BI-2493 | Esophageal Cancer | WT amplification | PDX | 30 mg/kg, PO, BID | Antitumor activity | |
| Unnamed Pan-KRAS Inhibitor | KRAS-mutant cancers | G12D, G12C, G12V | Xenograft | Oral administration | Dose-dependent target inhibition |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical studies. Below are generalized protocols for the establishment and utilization of PDX models for evaluating pan-KRAS inhibitors, based on common practices in the field.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition : Fresh tumor tissue is obtained from consenting patients who have undergone surgical resection or biopsy.
-
Implantation : The tumor tissue is cut into small fragments (typically 1-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID).
-
Model Expansion : Once the initial tumors (F0 generation) reach a specific size (e.g., 500-1000 mm³), they are harvested and passaged into subsequent cohorts of mice for expansion and therapeutic testing.
-
Model Characterization : The established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor, including KRAS mutation status.
In Vivo Efficacy Studies
-
Animal Models : Immunocompromised mice (e.g., NOD/SCID) bearing established PDX tumors of a specified size are used.
-
Treatment Groups : Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration : The pan-KRAS inhibitor is administered via a clinically relevant route, such as oral gavage (PO) or intraperitoneal injection (IP), at a predetermined dose and schedule.
-
Tumor Volume Measurement : Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment compared to the control group. Body weight and overall health of the animals are also monitored to assess toxicity.
Visualizing KRAS Signaling and Experimental Workflow
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Simplified KRAS signaling pathway and the point of intervention for pan-KRAS inhibitors.
Caption: General experimental workflow for evaluating pan-KRAS inhibitors in PDX models.
Conclusion
The development of pan-KRAS inhibitors represents a significant advancement in the pursuit of effective treatments for KRAS-driven cancers. Preclinical evaluation in patient-derived xenograft models is a critical step in the clinical translation of these agents. The data presented here for inhibitors such as RMC-6236 and MRTX1133 demonstrate promising anti-tumor activity in various KRAS-mutant PDX models. As more data becomes available for a wider range of pan-KRAS inhibitors, researchers will be better equipped to select the most promising candidates for clinical development and ultimately improve outcomes for patients with these challenging malignancies.
References
- 1. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for pan-KRAS-IN-3
For researchers and drug development professionals, ensuring laboratory safety and environmental compliance is paramount, particularly when handling potent, investigational compounds like pan-KRAS-IN-3. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a pan-KRAS inhibitor used in cancer research. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, protocols for similar KRAS inhibitors indicate that these compounds may be harmful if swallowed and can be toxic to aquatic life.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Nitrile or other chemical-resistant gloves are required.
-
Body Protection: A dedicated lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or if handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2]
In case of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Wash the affected area immediately with soap and copious amounts of water and remove any contaminated clothing.[3]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
Step-by-Step Disposal Protocol
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Waste Segregation: Immediately segregate all waste contaminated with this compound from non-hazardous waste streams.
-
Solid Waste: This includes contaminated gloves, pipette tips, bench paper, and empty vials. Collect this waste in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container that is compatible with the solvent used (e.g., DMSO, ethanol).
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.
-
-
Chemical Inactivation (Recommended for Liquid Waste): To reduce the potency of liquid waste containing this compound, chemical inactivation is the recommended first step. A general procedure using a 10% sodium hypochlorite (bleach) solution is outlined below.
-
Experimental Protocol for Chemical Inactivation:
-
Working in a certified chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite.
-
Slowly add the liquid waste containing this compound to the inactivating solution with constant stirring. A recommended ratio is 1 part waste to 10 parts inactivating solution.
-
Allow the mixture to react for at least 24 hours to ensure the complete degradation of the active compound.
-
After the inactivation period, neutralize the solution if necessary (e.g., if it is acidic or basic) before disposing of it as hazardous chemical waste.
-
-
-
Container Labeling: All waste containers must be properly labeled with the words "Hazardous Waste." The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present. Include the date when the waste was first added to the container.
-
Storage and Final Disposal:
-
Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory, away from general lab traffic.
-
Ensure that waste containers are kept closed except when adding waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will arrange for final disposal via incineration or other approved methods.
-
Quantitative Data Presentation
The following table summarizes the known chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₃H₃₂F₃N₅O₂ |
| Molecular Weight | 587.63 |
| Purity | >98% |
| Appearance | Solid |
| CAS Number | 2875116-29-1 |
(Data sourced from CymitQuimica)
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the simplified KRAS signaling pathway targeted by this compound and the logical workflow for its proper disposal.
References
Essential Safety and Operational Guide for Handling pan-KRAS-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of pan-KRAS-IN-3.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not publicly available, it should be handled as a potent and potentially hazardous compound. Assume it may be harmful if swallowed, inhaled, or comes into contact with skin. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood or a containment ventilated enclosure to prevent inhalation of dust or aerosols.
The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects eyes from splashes of solutions or contact with the solid powder. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary when handling the powder outside of a containment device or if there is a risk of aerosolization. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and to ensure the accuracy of experimental results.
Preparation and Weighing of the Solid Compound
-
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and decontaminated. Have all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, readily available.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder in a disposable weigh boat. Use a spatula to handle the powder and avoid creating dust.
-
Transfer : Gently transfer the weighed powder to a suitable container for dissolution.
-
Post-Weighing : Tightly close the primary container of this compound. Decontaminate the spatula and the weighing area. Dispose of the weigh boat and any contaminated wipes as solid hazardous waste.
Preparation of Stock Solutions
-
Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vessel containing the this compound powder.
-
Dissolution : Cap the vessel and use a vortex mixer or sonicator to ensure complete dissolution.
-
Storage : Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
Labeling : The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Experimental Protocol: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials
-
KRAS-mutant cancer cell line (e.g., A549, HCT116)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Methodology
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Dilution : Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment : Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (Contaminated gloves, pipette tips, weigh boats, vials) |
| Liquid Waste | (Unused solutions, contaminated media) |
| Sharps Waste | (Contaminated needles, syringes) |
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
